Bile acid probe 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H51N3O5 |
|---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C33H51N3O5/c1-6-7-14-33(35-36-33)16-13-28(39)34-22-12-15-31(3)21(17-22)18-26(37)30-24-10-9-23(20(2)8-11-29(40)41-5)32(24,4)27(38)19-25(30)31/h1,20-27,30,37-38H,7-19H2,2-5H3,(H,34,39)/t20-,21+,22-,23-,24+,25+,26-,27+,30+,31+,32-/m1/s1 |
InChI Key |
KTDCHCPRJPHHTN-NXLVETOFSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bile Acid Probes: Core Mechanisms and Applications
Bile acids, once viewed primarily as digestive surfactants, are now recognized as critical signaling molecules that regulate a vast array of physiological processes, including metabolism, immunity, and host-microbiota interactions.[1][2] To unravel the complex roles of these molecules, researchers have developed sophisticated tools known as bile acid probes. These probes are synthetically modified bile acids engineered to investigate, visualize, and quantify the interactions and transport of bile acids in biological systems.[1][3] This guide provides a detailed overview of the core principles, mechanisms, and applications of bile acid probes for researchers, scientists, and drug development professionals.
Core Concept: How Bile Acid Probes Work
The fundamental principle behind a bile acid probe is its ability to mimic the behavior of a natural bile acid while carrying a reporter moiety that enables its detection and analysis. These probes are designed with a bile acid scaffold, which is recognized by cellular machinery such as transporters and receptors, and a functional group or "tag" that reports on the probe's location or interaction partners.[4]
The mechanism of action depends on the type of reporter tag employed:
-
Fluorescent Probes: These probes have a fluorescent molecule (fluorophore) like 4-nitrobenzo-2-oxa-1,3-diazole (NBD) or fluorescein attached to the bile acid structure. When introduced to cells or tissues, they are taken up by bile acid transporters (e.g., NTCP, ASBT). Their movement and accumulation can be visualized in real-time using techniques like confocal microscopy, making them invaluable for studying bile acid transport dynamics and the effects of potential drug inhibitors.
-
Photoaffinity Probes (Clickable Probes): These advanced probes are bifunctional, incorporating both a photo-crosslinker and a bioorthogonal handle (e.g., an alkyne or azide group). Upon incubation with living cells, the probe binds non-covalently to interacting proteins. UV irradiation then activates the photo-crosslinker, forming a permanent covalent bond with the target protein. The bioorthogonal handle is then used for "click chemistry" to attach a biotin tag for enrichment or a fluorescent tag for visualization. The captured proteins can be identified and quantified using mass spectrometry, a technique known as chemoproteomics. This allows for the global identification of bile acid-interacting proteins in a native cellular environment.
-
Activity-Based Probes (ABPs): Designed to study enzyme activity, ABPs feature an electrophilic "warhead" that covalently binds to the active site of a target enzyme in a mechanism-dependent manner. For example, ABPs based on the cholic acid scaffold have been developed to target bile salt hydrolase (BSH), a key enzyme in the gut microbiome. These probes allow for the specific profiling of BSH activity, providing insights into microbial metabolism of bile acids.
-
Bioluminescent Probes: These probes incorporate a luciferin moiety, often attached via a cleavable linker. When the probe is taken up by a cell, the linker can be cleaved, releasing luciferin, which generates a light signal in the presence of luciferase. This provides a highly sensitive method for the real-time, quantitative measurement of bile acid uptake.
Applications in Research and Drug Development
Bile acid probes are versatile tools with significant applications in both basic science and pharmaceutical development.
-
Elucidating Bile Acid Transport: Fluorescent probes are widely used to measure and visualize the function of key bile acid transporters, including the hepatic Na+/taurocholate cotransporting polypeptide (NTCP), the intestinal apical sodium-dependent bile acid transporter (ASBT), and the bile salt export pump (BSEP). This is critical for assessing the potential of drug candidates to cause drug-induced liver injury (DILI) by inhibiting these transporters.
-
Mapping Protein Interactions: Photoaffinity probes enable the unbiased, proteome-wide identification of novel bile acid-interacting proteins, expanding our understanding of their signaling networks beyond known receptors.
-
Investigating Receptor Signaling: As mimics of natural bile acids, these probes can be used to study signaling through the primary bile acid receptors: the nuclear farnesoid X receptor (FXR) and the membrane G protein-coupled receptor TGR5. These receptors are key regulators of glucose, lipid, and energy metabolism and are major targets for drugs treating metabolic diseases.
-
Studying the Gut Microbiome: Activity-based probes for enzymes like bile salt hydrolase (BSH) are instrumental in studying the metabolic activity of gut microbiota and their role in transforming primary bile acids into secondary ones.
Quantitative Data Summary
The utility of bile acid probes is often demonstrated through quantitative measurements of their transport and interaction. The following table summarizes key quantitative data for specific probes as reported in the literature.
| Probe Name | Probe Type | System Studied | Key Metric | Value | Reference |
| tauro-nor-THCA-24-DBD | Fluorescent | Sandwich-cultured rat hepatocytes (SCRH) | Biliary Excretion Index (BEI) | 26% | |
| tauro-nor-THCA-24-DBD | Fluorescent | Sandwich-cultured human hepatocytes (SCHH) | Biliary Excretion Index (BEI) | 32% | |
| tauro-nor-THCA-24-DBD | Fluorescent | SCRH with Cyclosporin A (inhibitor) | Biliary Excretion Index (BEI) | 5% | |
| tauro-nor-THCA-24-DBD | Fluorescent | SCRH (via real-time confocal imaging) | Biliary Excretion Index (BEI) | 75% | |
| 3α-NBD-glycocholic acid | Fluorescent | HEK293 cells expressing NTCP or ASBT | Transport Rate | Highest among tested NBD-BAs |
Visualizations: Pathways and Workflows
Experimental Protocols
Below are detailed methodologies for key experiments utilizing bile acid probes, synthesized from published research.
Protocol 1: Fluorescent Bile Acid Uptake Assay
This protocol is adapted from methodologies used to study bile acid transporter activity.
-
Cell Culture: Plate cells expressing the transporter of interest (e.g., HEK293 cells transfected with NTCP) or primary cells (e.g., sandwich-cultured hepatocytes) in appropriate well plates (e.g., 24- or 48-well plates). Culture until they form a confluent monolayer.
-
Preparation: Aspirate the culture medium. Wash the cells twice with a pre-warmed (37°C) buffer (e.g., Hanks' Balanced Salt Solution).
-
Inhibitor Pre-incubation (Optional): To test for inhibition, pre-incubate a subset of wells with the test compound at various concentrations for a defined period (e.g., 10-30 minutes) at 37°C.
-
Probe Incubation: Add the fluorescent bile acid probe (e.g., 3α-NBD-glycocholic acid or tauro-nor-THCA-24-DBD) diluted in the assay buffer to all wells. Incubate for a specific time (e.g., 5-30 minutes) at 37°C. Include control wells with cells that do not express the transporter and wells without cells to measure background fluorescence.
-
Termination of Uptake: Stop the transport process by rapidly aspirating the probe solution and washing the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) and incubating for 10-15 minutes with gentle shaking.
-
Quantification: Transfer the lysate to a microplate. Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Subtract the background fluorescence. Normalize the fluorescence signal to the protein concentration in each well. For inhibition studies, calculate the IC50 value of the test compound.
Protocol 2: Chemoproteomic Profiling with Photoaffinity Probes
This protocol outlines the key steps for identifying bile acid-interacting proteins in living cells, based on established ABPP-SILAC workflows.
-
Cell Culture (SILAC): For quantitative analysis, culture cells (e.g., HeLa cells) for several passages in "light" (normal amino acids) and "heavy" (¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) SILAC media to achieve complete metabolic labeling.
-
Probe Labeling: Treat the cultured cells with the photoaffinity bile acid probe (e.g., 50 µM) and incubate for 1 hour at 37°C to allow for cellular uptake and binding to target proteins.
-
Competition Control: For a competition experiment, co-incubate a set of cells with the probe and a high concentration (e.g., 100 µM) of a natural bile acid to identify specific binding partners.
-
Photo-Cross-linking: Irradiate the cells with UV light (e.g., 365 nm) for 5-10 minutes on ice to induce covalent cross-linking between the probe and interacting proteins.
-
Proteome Preparation: Harvest and combine the "light" and "heavy" labeled cell pellets in a 1:1 ratio. Lyse the cells using sonication in a lysis buffer (e.g., PBS with protease inhibitors).
-
Click Chemistry: To the combined proteome, add the click chemistry reagents: an azide- or alkyne-biotin tag, copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA). Allow the reaction to proceed for 1-2 hours at room temperature to conjugate biotin to the probe.
-
Protein Enrichment: Add streptavidin-coated agarose beads to the reaction mixture and incubate for 1-2 hours to enrich for the biotin-tagged protein-probe complexes.
-
Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion overnight to release peptides for analysis.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides. Calculate the "heavy/light" or "light/heavy" ratios to determine proteins that were specifically labeled by the probe in a UV-dependent and/or competition-sensitive manner.
References
- 1. Chemical Dissection of Sterol and Bile Acid Signaling via Clickable Photoaffinity Probes [biophysics-reports.org]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. Item - Development of Probes for Bile Acid Transporters and Synthetic Approaches to the Core of Massadine - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 4. CLF [Cholyl-Lys-Fluorescein] | AAT Bioquest [aatbio.com]
Illuminating Bile Acid Pathways: A Technical Guide to the Synthesis and Design of Novel Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, once viewed merely as digestive surfactants, are now recognized as critical signaling molecules that regulate a vast array of metabolic and inflammatory pathways.[1][2][3][4][5] Their ability to modulate key nuclear and membrane receptors, primarily the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), has positioned them as significant targets for therapeutic intervention in liver diseases, metabolic disorders, and certain cancers. To unravel the complex biology of bile acids and accelerate drug discovery, the development of sophisticated molecular probes is paramount.
This technical guide provides an in-depth overview of the core principles and methodologies underlying the design, synthesis, and application of novel bile acid probes. It is intended to serve as a comprehensive resource for researchers aiming to visualize, quantify, and functionally characterize bile acid transport and signaling at the cellular and subcellular level.
Core Design Principles of Bile Acid Probes
The rational design of a bile acid probe hinges on a modular architecture that balances biological activity with robust detection capabilities. The fundamental components include:
-
Bile Acid Scaffold: The choice of the parent bile acid (e.g., cholic acid, chenodeoxycholic acid, deoxycholic acid) is critical as it dictates the probe's intrinsic affinity for specific transporters and receptors.
-
Fluorophore/Reporter Tag: A fluorescent moiety is conjugated to the bile acid scaffold to enable detection. Common fluorophores include 4-nitrobenzo-2-oxa-1,3-diazole (NBD) and fluorescein derivatives, selected for their brightness and spectral properties. For chemoproteomic approaches, clickable handles like alkynes or azides are incorporated to allow for post-labeling with biotin or other tags.
-
Linker: A linker connects the bile acid to the reporter tag. Its length and chemical nature are crucial for preserving the biological activity of the parent bile acid, as bulky fluorophores can sterically hinder interactions with target proteins.
Successful probe design ensures that the resulting molecule retains the essential transport and binding characteristics of the natural bile acid while providing a strong and stable signal for detection.
Key Signaling Pathways Amenable to Probing
Bile acid probes are instrumental in dissecting the intricate signaling networks governed by FXR and TGR5. These pathways are central to maintaining metabolic homeostasis.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism. Upon activation by bile acids in hepatocytes, FXR initiates a negative feedback loop to suppress bile acid synthesis. It does this primarily by inducing the expression of the Small Heterodimer Partner (SHP), which in turn inhibits key enzymes in the bile acid synthesis pathway, such as Cholesterol 7α-hydroxylase (CYP7A1). In the intestine, FXR activation induces the secretion of Fibroblast Growth Factor 15/19 (FGF15/19), which travels to the liver to further repress CYP7A1.
Caption: FXR signaling pathways in the intestine and liver regulating bile acid synthesis.
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor expressed on the cell membrane of various cells, including intestinal L-cells and pancreatic β-cells. Activation of TGR5 by bile acids stimulates the production of cyclic AMP (cAMP), which in enteroendocrine L-cells triggers the secretion of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, enhances insulin secretion from the pancreas, thereby playing a crucial role in glucose homeostasis.
Caption: TGR5-mediated signaling cascade leading to GLP-1 and insulin secretion.
Synthesis and Experimental Protocols
The creation of functional bile acid probes requires robust synthetic chemistry and rigorous biological validation.
General Synthesis Workflow
The synthesis of a fluorescent bile acid probe typically involves a multi-step process. A common strategy is to first modify the bile acid to introduce a reactive group, often an amine, which can then be coupled to an amine-reactive fluorophore.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Processes: A Technical Guide to Fluorescent Bile Acid Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of fluorescent bile acid probes in cellular imaging. Bile acids, traditionally known for their role in digestion, are now recognized as crucial signaling molecules that modulate a variety of cellular processes through receptors like the farnesoid X receptor (FXR) and the G protein-coupled receptor 5 (TGR5). Fluorescently tagging these molecules provides a powerful tool to visualize their transport, localization, and interaction with cellular components in real-time, offering invaluable insights for basic research and drug development.
Core Concepts: Fluorescent Bile Acid Probes
Fluorescent bile acid probes are synthetic derivatives of natural bile acids conjugated to a fluorophore. The ideal probe retains the biological activity of the parent bile acid while providing a robust fluorescent signal for detection. The choice of fluorophore and the site of conjugation are critical design considerations that influence the probe's photophysical properties and biological transport.
Commonly used fluorophores include:
-
Nitrobenzoxadiazole (NBD): A small, environmentally sensitive fluorophore often used for its favorable size and spectral properties.[1][2]
-
Fluorescein and its derivatives: Bright and well-characterized fluorophores, often conjugated via a linker like lysine to preserve the bile acid's carboxyl group.[3]
-
Near-Infrared (NIR) dyes: Offer advantages for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[4]
Quantitative Data for Key Fluorescent Bile Acid Probes
For effective experimental design and data interpretation, understanding the photophysical and kinetic properties of these probes is essential. The following tables summarize key quantitative data for some of the most commonly used fluorescent bile acid probes.
Table 1: Photophysical Properties of Selected Fluorescent Bile Acid Probes
| Probe Name | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Conditions | Reference(s) |
| Cholyl-lysyl-fluorescein (CLF) | Fluorescein | 498 | 517 | Not Reported | 80,000 | DMSO | [5] |
| NBD-amino derivatives of cholic acid | NBD | ~490 | ~550 | Dependent on solvent polarity | Not Reported | Various | |
| NIRBAD-1 | Alkynocyanine 718 | Not Reported | Not Reported | Lower than NIRBAD-2 | Not Reported | Not Reported | |
| NIRBAD-2 | Alkynocyanine 718 | Not Reported | Not Reported | Higher than NIRBAD-1 & -3 | Not Reported | Not Reported | |
| NIRBAD-3 | Alkynocyanine 718 | Not Reported | Not Reported | Lower than NIRBAD-2 | Not Reported | Not Reported |
Table 2: Transport Kinetics of Selected Fluorescent Bile Acid Probes
| Probe Name | Transporter | Cell Line/System | K_m (µM) | V_max (relative units) | Reference(s) |
| Cholyl-lysyl-fluorescein (CLF) | OATP1B3 | Not Specified | 4.6 | Not Reported | |
| Cholylglycylamidofluorescein (CGamF) | Not Specified | Isolated Rat Hepatocytes | 10.8 | Not Reported | |
| Cholyl-(Nε-NBD)-lysine (C-NBD-L) | Not Specified | Isolated Rat Hepatocytes | 3.8 | Not Reported | |
| Chenodeoxycholyl-(Nε-NBD)-lysine (CDC-NBD-L) | Not Specified | Isolated Rat Hepatocytes | 3.0 | Not Reported | |
| 3α-NBD-glycocholic acid | hNTCP | HEK293 | 11.9 ± 1.8 | 10.9 ± 0.5 | |
| 3α-NBD-glycocholic acid | mNtcp | HEK293 | 7.9 ± 1.1 | 16.7 ± 0.7 | |
| 3α-NBD-glycocholic acid | hASBT | HEK293 | 14.8 ± 3.4 | 1.8 ± 0.2 | |
| 3α-NBD-glycocholic acid | mAsbt | HEK293 | 12.0 ± 2.0 | 12.8 ± 0.9 | |
| 3β-NBD-taurocholic acid | mNtcp | HEK293 | 19.1 | Not Reported | |
| [³H]-taurocholic acid | mNtcp | HEK293 | 152.6 | Not Reported |
Key Signaling Pathways in Bile Acid Research
Fluorescent bile acid probes are instrumental in dissecting the complex signaling pathways regulated by bile acids. The two most prominent receptors are the nuclear receptor FXR and the G protein-coupled receptor TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR is a ligand-activated transcription factor that plays a central role in bile acid, lipid, and glucose homeostasis. Upon binding to bile acids in the cytoplasm, FXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA to regulate the transcription of target genes.
Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that, upon activation by bile acids, initiates a cascade of intracellular signaling events, primarily through the Gαs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which mediate downstream cellular responses, including regulation of inflammation, energy expenditure, and glucose metabolism.
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent bile acid probes. Below are generalized protocols for key experimental stages.
Synthesis of a Fluorescent Bile Acid Probe: Cholyl-lysyl-fluorescein (CLF)
This protocol outlines the synthesis of a commonly used fluorescein-based bile acid probe.
-
Synthesis of Cholyl-lysine:
-
React cholic acid with an excess of N-epsilon-CBZ-l-lysine methyl ester hydrochloride in the presence of a coupling agent such as EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).
-
The reaction is typically carried out in an organic solvent at room temperature.
-
Purify the resulting cholyl-lysine conjugate using column chromatography.
-
-
Conjugation with Fluorescein:
-
Dissolve the purified cholyl-lysine (as a sodium salt) and an equimolar amount of fluorescein isothiocyanate (FITC) in a bicarbonate buffer (pH 9.5).
-
Allow the reaction to proceed for approximately 16 hours at room temperature in the dark.
-
Purify the final product, Cholyl-lysyl-fluorescein, using appropriate chromatographic techniques.
-
Cellular Imaging with Fluorescent Bile Acid Probes
This protocol provides a general workflow for visualizing the uptake of fluorescent bile acid probes in cultured cells.
Detailed Steps:
-
Cell Culture:
-
Seed hepatocytes or other relevant cell types onto glass-bottom dishes or coverslips suitable for microscopy.
-
Culture cells to the desired confluency (e.g., 70-80%).
-
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent bile acid probe in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-5 µM) in a pre-warmed, phenol red-free imaging medium.
-
-
Cell Washing:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging buffer to remove residual culture medium.
-
-
Probe Incubation and Imaging:
-
Add the probe-containing imaging medium to the cells.
-
Immediately begin image acquisition using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate filter sets for the chosen fluorophore.
-
For kinetic studies, acquire images at regular time intervals.
-
Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.
-
-
Image Analysis:
-
Use image analysis software to define regions of interest (e.g., whole cells, specific organelles) and quantify the mean fluorescence intensity over time.
-
Confocal Microscopy Settings
For optimal image acquisition, consider the following general guidelines for confocal microscopy:
-
Objective: Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Pinhole: Adjust the pinhole to one Airy unit for a good balance between resolution and signal intensity.
-
Detector Gain and Offset: Adjust the gain and offset to utilize the full dynamic range of the detector without saturation.
-
Scan Speed: A moderate scan speed is often a good compromise between image quality and acquisition time.
-
Averaging: Frame averaging can be used to improve the signal-to-noise ratio, but be mindful of photobleaching.
Conclusion
Fluorescent bile acid probes are indispensable tools for elucidating the multifaceted roles of bile acids in cellular physiology and pathophysiology. This guide provides a foundational understanding of the available probes, their quantitative properties, the signaling pathways they help to uncover, and the experimental protocols for their application. By leveraging these powerful tools, researchers can continue to shed light on the intricate mechanisms of bile acid signaling and transport, paving the way for new therapeutic strategies for a range of metabolic and liver diseases.
References
- 1. Fluorescent derivatives of bile salts. I. Synthesis and properties of NBD-amino derivatives of bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent derivatives of bile salts. II. Suitability of NBD-amino derivatives of bile salts for the study of biological transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholyl-lysylfluorescein: synthesis, biliary excretion in vivo and during single-pass perfusion of isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Potential Usefulness in Liver Function Assessment of Novel Bile Acid Derivatives with Near-Infrared Fluorescence (NIRBAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLF [Cholyl-Lys-Fluorescein] | AAT Bioquest [aatbio.com]
Clickable Bile Acid Probes for Proteomic Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, traditionally recognized for their role in dietary lipid digestion, are now understood to be crucial signaling molecules that regulate a wide range of physiological processes, including lipid and glucose metabolism, and host-gut microbiota interactions.[1][2] The discovery of dedicated bile acid receptors like the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5 has illuminated their function as hormones in both health and disease.[1][2] Dysregulation of bile acid metabolism is linked to metabolic syndrome, as well as intestinal and neurodegenerative diseases.[1] Despite the clinical use of bile acid-based therapies, a comprehensive understanding of their molecular mechanisms and the full spectrum of their protein interactions has remained elusive.
This technical guide details the application of clickable, photoreactive bile acid probes in conjunction with quantitative mass spectrometry to globally profile bile acid-interacting proteins in their native cellular environment. This chemoproteomic strategy has enabled the identification of over 600 bile acid-interacting proteins, providing a valuable resource for understanding bile acid biology and discovering new therapeutic targets.
Probe Design and Synthesis
The success of a chemoproteomic experiment hinges on the design of the chemical probe. For bile acid proteomics, probes are engineered with three key features: a bile acid scaffold for target recognition, a photoreactive group for covalent cross-linking, and a bioorthogonal handle (e.g., an alkyne) for "clicking" on a reporter tag for visualization or enrichment.
A representative synthesis of a clickable, photoreactive bile acid probe based on a cholic acid scaffold is outlined below. The design incorporates a diazirine moiety as the photoreactive group and a terminal alkyne for click chemistry.
Synthetic Scheme of a Clickable Photoreactive Bile Acid Probe
Caption: General synthesis scheme for a clickable photoreactive bile acid probe.
Experimental Workflow for Proteomic Analysis
The overall workflow for identifying bile acid-interacting proteins using clickable probes involves several key steps, from cell labeling to mass spectrometry-based protein identification and quantification.
Caption: Experimental workflow for proteomic analysis with clickable bile acid probes.
Data Presentation: Bile Acid-Interacting Proteins
A key study by Zhuang et al. (2017) identified over 600 potential bile acid-interacting proteins using a SILAC-based quantitative proteomic approach with three different cholic acid-derived probes. The tables below summarize a selection of these identified proteins, categorized by their involvement in key signaling pathways. The data includes the protein's gene name, a brief description, and the SILAC ratio, which indicates the enrichment of the protein with the bile acid probe. A higher SILAC ratio signifies a stronger interaction.
Table 1: Selected Bile Acid-Interacting Proteins Involved in ER Stress Response
| Gene Name | Protein Description | SILAC Ratio (Probe 1) | SILAC Ratio (Probe 2) | SILAC Ratio (Probe 3) |
| HSPA5 | Heat shock protein family A (Hsp70) member 5 | 8.2 | 7.5 | 9.1 |
| CALR | Calreticulin | 7.9 | 6.8 | 8.5 |
| PDIA3 | Protein disulfide isomerase family A member 3 | 7.5 | 6.5 | 8.2 |
| VCP | Valosin containing protein | 6.8 | 5.9 | 7.4 |
| HSP90B1 | Heat shock protein 90 beta family member 1 | 6.5 | 5.7 | 7.1 |
Table 2: Selected Bile Acid-Interacting Proteins Involved in Lipid Metabolism
| Gene Name | Protein Description | SILAC Ratio (Probe 1) | SILAC Ratio (Probe 2) | SILAC Ratio (Probe 3) |
| FASN | Fatty acid synthase | 9.5 | 8.7 | 10.2 |
| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | 8.9 | 8.1 | 9.6 |
| CPT1A | Carnitine palmitoyltransferase 1A | 8.1 | 7.3 | 8.8 |
| ACACA | Acetyl-CoA carboxylase alpha | 7.8 | 7.1 | 8.4 |
| SCD | Stearoyl-CoA desaturase | 7.2 | 6.5 | 7.8 |
Signaling Pathways of Bile Acid-Interacting Proteins
The identified bile acid-interacting proteins are significantly enriched in several key signaling pathways, most notably the endoplasmic reticulum (ER) stress response and lipid metabolism. This suggests that bile acids may directly modulate the functions of proteins within these pathways, beyond their well-established role as receptor ligands.
Endoplasmic Reticulum (ER) Stress Response
The ER is a critical site for protein folding and lipid biosynthesis. An accumulation of unfolded or misfolded proteins in the ER lumen triggers the unfolded protein response (UPR), a cellular stress response. Several of the identified bile acid-binding proteins are key players in the UPR, including chaperones and protein disulfide isomerases. The direct interaction of bile acids with these proteins suggests a mechanism by which they can modulate ER homeostasis.
References
A Technical Guide to Photoaffinity Labeling with Bile Acid-Based Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of photoaffinity labeling (PAL) utilizing bile acid-based probes, a powerful chemoproteomic strategy for identifying and characterizing bile acid-protein interactions within their native cellular environment. Bile acids, once considered mere digestive surfactants, are now recognized as critical signaling molecules that regulate a wide array of physiological processes, including metabolism, immunity, and host-microbiota interactions.[1][2][3] Understanding the full spectrum of proteins that interact with these metabolites is crucial for elucidating their signaling networks and identifying novel therapeutic targets.[1][4]
Photoaffinity labeling employs specially designed chemical probes that, upon photoactivation, form a covalent bond with interacting proteins, enabling their capture, enrichment, and subsequent identification by mass spectrometry. The integration of clickable bioorthogonal handles into these probes has significantly streamlined the process, allowing for efficient proteome-wide mapping of these interactions in living systems. This guide details the design of these probes, experimental workflows, and data analysis, offering a comprehensive resource for researchers in the field.
Design and Components of Bile Acid Photoaffinity Probes
A typical bile acid photoaffinity probe is a bifunctional or trifunctional molecule comprising three key elements: a recognition element, a photo-crosslinker, and a bioorthogonal handle for enrichment and visualization.
-
Recognition Element: This is the core bile acid scaffold (e.g., cholic acid, chenodeoxycholic acid, lithocholic acid), which provides the binding specificity for target proteins.
-
Photo-crosslinker: A photoreactive moiety that, when exposed to a specific wavelength of UV light, generates a highly reactive intermediate (e.g., a carbene or nitrene) that covalently crosslinks with nearby amino acid residues of the binding protein. Common photo-crosslinkers include diazirines, aryl azides, and benzophenones. Diazirines are often preferred due to their small size and activation by long-wavelength UV light (typically ~350 nm), which minimizes cellular damage.
-
Bioorthogonal Handle: An inert chemical group, such as an alkyne or azide, that allows for specific chemical ligation to a reporter tag (e.g., biotin or a fluorophore) via "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This handle enables the subsequent enrichment of labeled proteins.
Caption: General structure of a bile acid-based photoaffinity probe.
Experimental Workflow
The general workflow for identifying bile acid-interacting proteins using clickable photoaffinity probes involves several key stages: cell incubation, UV crosslinking, cell lysis, click chemistry-mediated tagging, enrichment of labeled proteins, and finally, identification by mass spectrometry. This strategy allows for the covalent capture and identification of protein targets directly within a complex biological system.
Caption: Standard workflow for chemoproteomic profiling with photoaffinity probes.
Detailed Experimental Protocols
This section provides a generalized protocol based on methodologies reported in the literature. Researchers should optimize specific conditions, such as probe concentration and UV exposure time, for their particular experimental system.
3.1. Cell Culture and Probe Incubation
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, AML12) in an appropriate culture dish and grow to ~80-90% confluency.
-
Probe Preparation: Prepare a stock solution of the bile acid photoaffinity probe in a suitable solvent like DMSO.
-
Incubation: Replace the culture medium with a serum-free medium containing the photoaffinity probe (typical concentration range: 1-10 µM). For competition experiments, co-incubate with an excess (e.g., 50-fold) of the parent bile acid to identify specific binders.
-
Incubation Time: Incubate the cells for a period ranging from 30 minutes to 4 hours at 37°C.
3.2. UV Photo-Crosslinking
-
Preparation: Wash the cells gently with cold PBS to remove the excess probe.
-
Irradiation: Place the culture dish on ice and irradiate with UV light. For diazirine-based probes, use a long-wavelength UV lamp (e.g., 365 nm) for 15-30 minutes to induce covalent crosslinking.
3.3. Cell Lysis and Protein Extraction
-
Lysis: After irradiation, lyse the cells directly in the dish using a lysis buffer (e.g., RIPA buffer containing protease inhibitors).
-
Solubilization: Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA and ensure complete lysis.
-
Centrifugation: Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
3.4. Click Chemistry Reaction (CuAAC)
-
Reagent Preparation: Prepare fresh stock solutions for the click chemistry reaction:
-
Biotin-Azide (or a fluorescent azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Reaction Assembly: In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein) with the click chemistry reagents in the following order: Biotin-Azide, TCEP, TBTA, and finally CuSO₄ to initiate the reaction.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle rotation.
3.5. Enrichment of Labeled Proteins
-
Bead Preparation: Use streptavidin-conjugated magnetic beads. Wash the beads several times with the lysis buffer to equilibrate them.
-
Protein Binding: Add the washed streptavidin beads to the post-click reaction lysate. Incubate for 1-2 hours at room temperature with rotation to allow the biotin-tagged proteins to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of buffers (e.g., high-salt buffer, urea buffer, and PBS) to remove non-specifically bound proteins.
3.6. Proteomic Analysis
-
On-Bead Digestion: Resuspend the washed beads in an ammonium bicarbonate buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest overnight with sequencing-grade trypsin.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or Andromeda to identify the proteins. Use quantitative proteomics strategies, such as label-free quantification or SILAC, to determine the relative abundance of proteins enriched by the probe.
Quantitative Data Summary
The following tables summarize quantitative data from various photoaffinity labeling studies involving bile acid-based probes.
Table 1: Characteristics of Photolabile Bile Acid Derivatives
| Derivative Type | Photoreactive Group | Wavelength (Max Emission) | Photolysis Half-Life | Reference |
|---|---|---|---|---|
| 3β-azido derivative | Aryl Azide | 300 nm | 18.5 min | |
| 7,7-azo derivative | Azo | 350 nm | 2.2 min |
| 11ξ-azido-12-oxo derivative | Aryl Azide | 300 nm | 8.5 min | |
Table 2: Kinetic Parameters for Bile Acid Transport Data from studies on hepatocyte transport systems comparing a photolabile taurocholate derivative (7-ADTC) with the natural substrate.
| Compound | Transport Route | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/min) | Reference |
| Taurocholate | Sodium-dependent | 26 | 0.77 | |
| Taurocholate | Sodium-independent | 57 | 0.15 | |
| 7-ADTC (Probe) | Sodium-dependent | 25 | 1.14 | |
| 7-ADTC (Probe) | Sodium-independent | 31 | 0.27 |
Table 3: Examples of Identified Bile Acid-Binding Proteins (BABPs) A selection of proteins identified through photoaffinity labeling in various tissues.
| Protein | Molecular Weight (kDa) | Cellular Location/Fraction | Tissue/System | Reference |
| ASBT (Apical Sodium-dependent Bile Acid Transporter) | 99 | Brush-Border Membrane | Rat Ileum | |
| ILBP (Ileal Lipid-Binding Protein) | 14 | Cytosol | Rat Ileum | |
| α₁-acid glycoprotein | 41 | Serum (Lipoprotein-free) | Human Serum | |
| α₁-antitrypsin | 50 | Serum (Lipoprotein-free) | Human Serum | |
| Transferrin | 83 | Serum (Lipoprotein-free) | Human Serum | |
| CPT1A | ~88 | Mitochondria | AML12 Cells |
Bile Acid Signaling Pathways
Bile acids exert their signaling functions primarily through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G protein-coupled receptors like TGR5. Photoaffinity labeling has been instrumental in expanding our knowledge beyond these well-known receptors, revealing hundreds of novel interacting proteins and implicating bile acids in pathways like the ER stress response and lipid metabolism.
Upon entering a cell, a bile acid can bind to FXR in the cytoplasm or nucleus. This binding event causes a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is central to maintaining bile acid homeostasis.
Caption: Overview of the Farnesoid X Receptor (FXR) signaling cascade.
Conclusion and Future Outlook
Photoaffinity labeling with bile acid-based probes is a robust and indispensable tool in chemical biology and drug discovery. This approach has successfully led to the proteome-wide identification of bile acid-interacting proteins, uncovering a vast network of previously unknown targets and significantly expanding our understanding of bile acid physiology. The ability to profile these interactions directly in living cells provides a more accurate picture of the biological context.
Future advancements in this field may involve the development of novel photoreactive groups that can be activated with higher specificity and efficiency, further improvements in mass spectrometry sensitivity for identifying low-abundance interactors, and the application of these probes to more complex biological systems, such as organoids and in vivo models, to dissect the tissue-specific roles of bile acid signaling in health and disease. These ongoing efforts will continue to illuminate the complex biology of bile acids and pave the way for new therapeutic interventions.
References
- 1. biophysics-reports.org [biophysics-reports.org]
- 2. Chemical Dissection of Sterol and Bile Acid Signaling via Clickable Photoaffinity Probes [biophysics-reports.org]
- 3. Chemical Dissection of Sterol and Bile Acid Signaling via Clickable Photoaffinity Probes [biophysics-reports.org]
- 4. Bile acids and their signaling pathways: eclectic regulators of diverse cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Bile Acid Probes for Studying Farnesoid X Receptor (FXR) Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Primarily expressed in the liver and intestines, FXR functions as an endogenous sensor for bile acids. Upon activation by bile acid ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in the synthesis, transport, and metabolism of bile acids, thereby maintaining their physiological concentrations.
Given its central role in metabolic regulation, FXR has become a promising therapeutic target for a range of conditions, including cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. The study of FXR activation and the development of novel FXR modulators rely on specific chemical tools known as bile acid probes. These probes, which include natural bile acids and synthetic agonists, are instrumental in elucidating the intricacies of FXR signaling and in the discovery of new therapeutic agents.
This technical guide provides a comprehensive overview of the core concepts and methodologies related to the use of bile acid probes for studying FXR activation. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments in this field.
Key Bile Acid Probes for FXR Activation
A variety of natural and synthetic compounds are utilized to probe FXR activation. These molecules exhibit a range of potencies and specificities, making them suitable for different experimental applications.
Natural Bile Acids
The primary endogenous ligands for FXR are bile acids. The most potent of these is chenodeoxycholic acid (CDCA). The relative potency of other natural bile acids is generally lower.
Synthetic FXR Agonists
To overcome the limitations of natural bile acids, such as their complex metabolic effects, a number of synthetic FXR agonists have been developed. These compounds often exhibit higher potency and selectivity for FXR, making them valuable research tools and potential therapeutics. Notable synthetic agonists include GW4064, Obeticholic Acid (OCA), Fexaramine, and WAY-362450.
Chemical Structures of Key Bile Acid Probes
| Probe Name | Chemical Structure |
| Chenodeoxycholic Acid (CDCA) |
|
| Obeticholic Acid (OCA) |
|
| GW4064 |
|
| Fexaramine |
|
| WAY-362450 |
|
Quantitative Data for FXR Probes
The activity of bile acid probes is quantified using various in vitro and cell-based assays. The half-maximal effective concentration (EC50) is a common metric used to compare the potency of different agonists. The following tables summarize the EC50 values for key bile acid probes in different experimental systems.
Table 1: EC50 Values of Natural Bile Acids for FXR Activation
| Bile Acid | Assay Type | Cell Line/System | EC50 (µM) |
| Chenodeoxycholic Acid (CDCA) | Reporter Assay | - | 17 |
| Coactivator Recruitment | - | 11.7 | |
| Deoxycholic Acid (DCA) | Reporter Assay | - | >17 |
| Coactivator Recruitment | - | 19.0 | |
| Cholic Acid (CA) | Reporter Assay | - | ~600 |
| Coactivator Recruitment | - | Inactive | |
| Lithocholic Acid (LCA) | Reporter Assay | - | >17 |
Table 2: EC50 Values of Synthetic Agonists for FXR Activation
| Agonist | Assay Type | Cell Line/System | EC50 (nM) |
| GW4064 | TR-FRET | - | 65 |
| Reporter Assay | CV-1 | 65 | |
| Obeticholic Acid (OCA) | Reporter Assay | HEK293 | 130 |
| Fexaramine | - | - | 25 |
| WAY-362450 (XL335) | - | - | 4 |
FXR Signaling Pathway
The activation of FXR by bile acid probes initiates a complex signaling cascade that ultimately regulates gene expression. Understanding this pathway is crucial for interpreting experimental results.
Caption: FXR signaling pathway initiated by bile acid probe binding.
Experimental Protocols
Accurate and reproducible assessment of FXR activation requires robust experimental methodologies. The following sections provide detailed protocols for three key assays.
LanthaScreen® TR-FRET FXR Coactivator Assay
This assay measures the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.
Experimental Workflow
Caption: Workflow for the LanthaScreen® TR-FRET FXR Coactivator Assay.
Detailed Methodology
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.
-
Thaw the GST-tagged FXR-LBD, Tb-anti-GST antibody, and fluorescein-labeled coactivator peptide on ice.
-
Prepare the assay buffer as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 2 µL of the diluted test compound or control (e.g., GW4064) to the wells of a 384-well assay plate.
-
Add 8 µL of the FXR-LBD solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Prepare the detection mix by combining the Tb-anti-GST antibody and the fluorescein-labeled coactivator peptide in assay buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate for 1-4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET compatible plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of 495 nm (terbium emission) and 520 nm (FRET-sensitized fluorescein emission).
-
Calculate the ratio of the 520 nm emission to the 495 nm emission for each well.
-
Plot the emission ratio as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In the context of FXR, it can be used to measure the binding kinetics of the FXR-LBD to a coactivator peptide in the presence of a ligand.[1][2]
Experimental Workflow
Caption: Workflow for an SPR-based FXR ligand binding assay.
Detailed Methodology
-
Sensor Chip Preparation:
-
Immobilize a synthetic peptide corresponding to the LXXLL motif of a coactivator protein (e.g., SRC1) onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[1]
-
-
Assay Procedure:
-
Prepare solutions of the FXR-LBD in running buffer, both in the absence and presence of various concentrations of the test compound.
-
Inject the FXR-LBD solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association and dissociation of the FXR-LBD to the immobilized coactivator peptide.
-
After each injection, regenerate the sensor surface by injecting a pulse of a low pH buffer to remove the bound FXR-LBD.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values obtained in the presence and absence of the test compound to quantify the effect of the ligand on the FXR-coactivator interaction. A decrease in KD indicates that the ligand enhances the binding affinity.[1]
-
FXR Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of FXR in response to a test compound. It relies on a reporter gene (luciferase) under the control of a promoter containing FXREs.
Experimental Workflow
Caption: Workflow for an FXR luciferase reporter assay.
Detailed Methodology
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HepG2 or HEK293T) in a 96-well plate.[3]
-
After 24 hours, co-transfect the cells with an FXR expression plasmid, an RXR expression plasmid, a firefly luciferase reporter plasmid containing FXREs, and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After another 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay and Data Analysis:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for differences in cell number and transfection efficiency.
-
Plot the normalized luciferase activity as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
The study of FXR activation is a rapidly evolving field with significant implications for the development of novel therapeutics for metabolic and liver diseases. The bile acid probes and experimental methodologies outlined in this technical guide provide a robust framework for researchers to investigate the complex biology of FXR. By leveraging these tools, scientists can continue to unravel the intricacies of FXR signaling and contribute to the discovery of new and effective treatments.
References
- 1. In vitro farnesoid X receptor ligand sensor assay using surface plasmon resonance and based on ligand-induced coactivator association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Developing and Utilizing Bile Acid Probes for TGR5 Signaling Studies
This guide provides a comprehensive overview of the Takeda G protein-coupled receptor 5 (TGR5), its signaling pathways, and the development of bile acid probes for its study. It includes detailed experimental protocols, quantitative data on various agonists, and visual representations of key processes to facilitate research and drug development in this area.
Introduction to TGR5 and its Significance
Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids.[1][2][3][4] TGR5 is expressed in numerous tissues, including the intestine, gallbladder, spleen, and certain liver cells like Kupffer cells.[2] Unlike nuclear bile acid receptors like FXR, TGR5 mediates the non-genomic actions of bile acids, playing crucial roles in regulating energy homeostasis, glucose metabolism, and inflammation. Its involvement in these key physiological processes has made it an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory diseases.
TGR5 Signaling Pathways
Upon activation by a bile acid or a synthetic agonist, TGR5 couples to a Gαs protein. This initiates a cascade of intracellular events, primarily centered around the production of cyclic adenosine monophosphate (cAMP). The key steps in the canonical TGR5 signaling pathway are as follows:
-
Ligand Binding and G Protein Activation : The binding of an agonist to TGR5 causes a conformational change, leading to the activation of the associated Gαs protein.
-
Adenylate Cyclase Activation : The activated Gαs subunit stimulates adenylate cyclase, an enzyme that converts ATP into cAMP.
-
Downstream Effectors : The increase in intracellular cAMP levels activates several downstream signaling molecules, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates various target proteins, including the cAMP-response element-binding protein (CREB), leading to changes in gene expression. Other cAMP effectors, such as the Exchange protein directly activated by cAMP (Epac), can also be involved.
The activation of these pathways has diverse physiological effects depending on the cell type. For instance, in intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone. In brown adipose tissue and skeletal muscle, it enhances energy expenditure.
Below is a diagram illustrating the primary TGR5 signaling cascade.
Caption: The canonical TGR5 signaling pathway initiated by bile acid binding.
Development of Bile Acid Probes for TGR5
While natural bile acids can activate TGR5, they often lack specificity and can activate other receptors like FXR. Therefore, the development of potent and selective TGR5 agonists is crucial for both research and therapeutic purposes. These probes can be categorized as follows:
-
Natural Bile Acids : Lithocholic acid (LCA) is the most potent endogenous TGR5 agonist. Other bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) also activate the receptor, but with lower potency.
-
Semi-Synthetic Bile Acid Derivatives : Modifications to the bile acid scaffold have yielded more selective and potent agonists. A notable example is 6α-ethyl-23(S)-methyl-cholic acid (INT-777), which is a specific TGR5 agonist.
-
Non-Bile Acid Synthetic Agonists : Various small molecules with non-steroidal structures have been developed as TGR5 agonists. These compounds offer alternative chemical scaffolds for drug development.
-
Fluorescent Probes : Attaching a fluorescent dye to a TGR5 agonist allows for the visualization and tracking of the receptor, which is valuable for studying receptor trafficking and localization.
Quantitative Data on TGR5 Agonists
The following table summarizes the potency (EC50) and, where available, the efficacy of various natural and synthetic TGR5 agonists.
| Compound Name | Compound Type | EC50 (µM) | Efficacy (% of LCA) | Reference(s) |
| Lithocholic Acid (LCA) | Natural Bile Acid | 0.53 | 100% | |
| Deoxycholic Acid (DCA) | Natural Bile Acid | 1.0 | Not Reported | |
| Chenodeoxycholic Acid (CDCA) | Natural Bile Acid | 4.4 | Not Reported | |
| Cholic Acid (CA) | Natural Bile Acid | 7.7 | Not Reported | |
| Ursodeoxycholic Acid (UDCA) | Natural Bile Acid | >100 | Very Weak | |
| INT-777 (6-EMCA) | Semi-synthetic BA | ~0.1 | Not Reported | |
| Betulinic Acid | Natural Triterpenoid | ~0.5 | Not Reported | |
| Oleanolic Acid (OA) | Natural Triterpenoid | Not Reported | Activates TGR5 | |
| Compound 6g (2-thio-imidazole derivative) | Synthetic Agonist | 0.000057 | Not Reported |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in TGR5 signaling studies.
TGR5 Activation Assay (cAMP Measurement)
This protocol describes how to measure the activation of TGR5 by quantifying the downstream production of cAMP in a cell-based assay.
Materials:
-
HEK293 or CHO cells stably or transiently transfected with a human TGR5 expression vector.
-
Test compounds (bile acid probes).
-
Positive control (e.g., LCA or INT-777).
-
Cell culture medium (e.g., DMEM).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Multi-well plates (96- or 384-well).
Procedure:
-
Cell Seeding : Seed the TGR5-expressing cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation : Prepare serial dilutions of the test compounds and the positive control in serum-free medium or an appropriate assay buffer.
-
Cell Stimulation : Remove the culture medium from the cells and add the compound dilutions. Include wells with untreated cells as a negative control.
-
Incubation : Incubate the plate at 37°C for a specified period (e.g., 30 minutes to 1 hour) to allow for TGR5 activation and cAMP production.
-
cAMP Measurement : Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis : Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Workflow for a TGR5 activation assay based on cAMP measurement.
GLP-1 Secretion Assay
This protocol is designed to assess the ability of TGR5 agonists to stimulate GLP-1 secretion from enteroendocrine L-cells.
Materials:
-
NCI-H716 or STC-1 cell line (enteroendocrine cell models that endogenously express TGR5).
-
Test compounds.
-
Positive control (e.g., INT-777).
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
GLP-1 ELISA kit.
-
DPP-4 inhibitor (to prevent GLP-1 degradation).
Procedure:
-
Cell Culture : Culture NCI-H716 cells in suspension or STC-1 cells as adherent cultures until they reach the desired confluency.
-
Cell Plating : Plate the cells in multi-well plates. For NCI-H716, differentiation may be induced to enhance GLP-1 secretion.
-
Washing : Gently wash the cells with assay buffer to remove any residual medium.
-
Stimulation : Add the test compounds, dissolved in assay buffer containing a DPP-4 inhibitor, to the cells.
-
Incubation : Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection : Carefully collect the supernatant from each well.
-
GLP-1 Measurement : Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit, following the manufacturer's protocol.
-
Data Analysis : Normalize the GLP-1 secretion to the amount of protein in each well or express it as a fold increase over the untreated control.
Caption: Workflow for a GLP-1 secretion assay in enteroendocrine cells.
Intracellular Calcium Mobilization Assay
TGR5 activation can also lead to an increase in intracellular calcium ([Ca2+]) levels, which can be measured using fluorescent calcium indicators.
Materials:
-
TGR5-expressing cells (e.g., NCI-H716 or transfected CHO-K1 cells).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Physiological saline solution (PSS).
-
Test compounds.
-
A fluorescence plate reader or microscope capable of ratiometric imaging.
Procedure:
-
Cell Loading : Incubate the cells with the calcium indicator dye (e.g., 5 µM Fura-2 AM) in PSS for about 1 hour at 37°C.
-
Washing : Wash the cells with PSS to remove any excess dye.
-
Baseline Measurement : Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Compound Addition : Add the test compounds to the wells.
-
Calcium Measurement : Immediately begin measuring the fluorescence intensity over time. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring the emission at ~510 nm.
-
Data Analysis : Calculate the ratio of the fluorescence intensities (e.g., 340/380 nm for Fura-2). The change in this ratio over time reflects the change in intracellular calcium concentration.
Conclusion and Future Directions
The development of specific and potent bile acid probes for TGR5 is essential for dissecting its complex signaling pathways and validating its potential as a therapeutic target. The protocols and data presented in this guide offer a solid foundation for researchers in this field. Future efforts will likely focus on developing probes with improved pharmacokinetic properties, such as gut-restricted agonists, to minimize potential side effects associated with systemic TGR5 activation. Additionally, the creation of novel fluorescent and radiolabeled probes will further enhance our ability to study the dynamic regulation of TGR5 in both healthy and diseased states.
References
- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 2. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of TGR5 as an onco-immunological biomarker in tumor staging and prognosis by encompassing the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Bile Acid-Based Chemical Probes: A Technical Guide to Identifying Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the design, application, and data interpretation of bile acid-based chemical probes for the discovery and characterization of protein interactions. Bile acids, once considered mere digestive surfactants, are now recognized as crucial signaling molecules that regulate a wide array of metabolic processes through complex protein networks. Chemical probes engineered from bile acid scaffolds are indispensable tools for elucidating these networks, offering a powerful approach to identify novel protein targets for therapeutic intervention.
Introduction to Bile Acid Signaling and Chemical Probes
Bile acids exert their systemic effects by interacting with a variety of proteins, including nuclear receptors, G-protein coupled receptors (GPCRs), enzymes, and transporters. The farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) are two of the most well-characterized bile acid receptors, playing central roles in glucose, lipid, and energy metabolism. However, a complete understanding of the bile acid interactome remains elusive.
Chemical probes are small molecules designed to identify and characterize protein-ligand interactions in complex biological systems. Bile acid-based probes typically consist of three key components: the bile acid scaffold for target recognition, a reactive group for covalent linkage, and a reporter tag for detection and enrichment. Photoaffinity labeling (PAL) is a particularly powerful technique in this context, where a photoreactive group on the probe is activated by UV light to form a covalent bond with nearby interacting proteins, enabling their subsequent isolation and identification.
Design and Synthesis of Bile Acid Probes
The rational design of a bile acid probe is critical for its success. The core bile acid structure provides the binding affinity and selectivity for target proteins. A linker is typically introduced at a position that does not interfere with this binding, connecting the bile acid to a tag. Common tags include biotin for affinity purification or a fluorophore for imaging. For photoaffinity probes, a photoreactive moiety like a diazirine or benzophenone is incorporated.
One example is the development of a photoaffinity probe based on chenodeoxycholic acid (CDCA), a primary bile acid and a potent FXR agonist. A minimalist diazirine-containing linker was attached to the C3 position of the CDCA scaffold, along with a biotin tag for enrichment, creating a trifunctional probe capable of specific binding, covalent crosslinking, and purification.
Experimental Workflow for Target Identification
The process of identifying protein targets using bile acid-based chemical probes follows a multi-step workflow. This process begins with the incubation of the probe in a biological sample (e.g., cell lysate or tissue homogenate), followed by UV irradiation to induce covalent crosslinking, and culminates in the identification of enriched proteins via mass spectrometry.
Caption: A typical workflow for identifying protein targets using photoaffinity bile acid probes.
Key Experimental Protocols
Photoaffinity Labeling Protocol
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration using a standard assay like the BCA assay.
-
Probe Incubation: Incubate the lysate (e.g., 1 mg of total protein) with the bile acid photoaffinity probe (typically at a final concentration of 1-10 µM) for a specified time (e.g., 1 hour) at 4°C with gentle rotation. For competition experiments, pre-incubate the lysate with an excess of the parent bile acid for 30 minutes before adding the probe.
-
UV Crosslinking: Transfer the samples to a 24-well plate on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes at close range.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the irradiated lysate and incubate for 1-2 hours at 4°C to capture the biotin-tagged probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
Mass Spectrometry and Data Analysis
-
Sample Preparation: The eluted proteins are typically resolved by SDS-PAGE, and the gel is stained (e.g., with Coomassie blue). The entire protein lane is excised and subjected to in-gel digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Identification: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search algorithm like Sequest or Mascot to identify the proteins.
-
Quantitative Analysis: Label-free quantification (LFQ) or stable isotope labeling methods can be used to determine the relative abundance of identified proteins between the probe-treated sample and control samples (e.g., no probe, or competition with excess parent bile acid). True interactors should show significant enrichment in the probe-treated sample.
Quantitative Data on Bile Acid-Protein Interactions
The identification of protein targets is often accompanied by quantitative analysis to determine binding affinities and the specificity of the interaction. This data is crucial for validating potential targets.
| Probe/Bile Acid | Interacting Protein | Method | Binding Affinity (Kd) / IC50 | Reference |
| Chenodeoxycholic acid (CDCA) | Farnesoid X Receptor (FXR) | Time-Resolved FRET | 15 µM (EC50) | |
| Lithocholic acid (LCA) | TGR5 (GPBAR1) | cAMP Assay | 0.53 µM (EC50) | |
| P-LCA-N3 (Photo-probe) | 3-hydroxy-3-methylglutaryl-CoA synthase 1 (HMGCS1) | Photoaffinity Labeling | Not Reported | |
| P-CA-N3 (Photo-probe) | Prohibitin 2 (PHB2) | Photoaffinity Labeling | Not Reported |
Major Bile Acid Signaling Pathways
Chemical probe-based discovery efforts have helped to delineate the complex signaling pathways initiated by bile acids. The activation of FXR and TGR5 by bile acids triggers downstream cascades that influence gene expression related to metabolism and inflammation.
A Technical Guide to Commercially Available Bile Acid Probes for Researchers
For Immediate Release
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available bile acid probes. This document details the various types of probes, their applications, quantitative data, and experimental protocols to facilitate their use in studying bile acid biology, including transport, signaling, and related diseases.
Introduction to Bile Acid Probes
Bile acids are crucial signaling molecules that regulate lipid, glucose, and energy metabolism primarily through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). To investigate the multifaceted roles of bile acids, a variety of probes have been developed. These tools are essential for applications ranging from live-cell imaging and in vivo studies to high-throughput screening and chemoproteomic profiling. This guide focuses on the core types of commercially available bile acid probes: fluorescent, bioluminescent, radioactive, and clickable/photoreactive probes.
Types of Commercially Available Bile Acid Probes
Fluorescent Bile Acid Probes
Fluorescent bile acid probes are widely used for their versatility in imaging and quantification. They consist of a bile acid moiety linked to a fluorophore. These probes are instrumental in studying bile acid transport, cellular uptake, and subcellular localization.
Table 1: Commercially Available Fluorescent Bile Acid Probes and Assay Kits
| Probe/Kit Name | Bile Acid Moiety | Fluorophore | Excitation (nm) | Emission (nm) | Commercial Suppliers | Catalog No. (Example) |
| Cholyl-L-Lysyl-Fluorescein (CLF) | Cholic Acid | Fluorescein | ~498 | ~517 | AAT Bioquest, Sigma-Aldrich, MedChemExpress | 36701 (AAT Bioquest) |
| tauro-nor-THCA-24-DBD | Taurocholic Acid derivative | N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole (DBD) | Not specified | Not specified | Axios Research, CymitQuimica (may be discontinued) | AR-T04032 (Axios) |
| NBD-Taurocholic Acid | Taurocholic Acid | 4-nitrobenzo-2-oxa-1,3-diazole (NBD) | ~465-467 | ~535-539 | Not specified | Research compound |
| Total Bile Acid Assay Kit (Fluorometric) | Measures total bile acids | Resorufin (end product) | ~530-560 | ~585-590 | Sigma-Aldrich, Cell Biolabs, BioAssay Systems, MyBioSource | MAK309 (Sigma-Aldrich) |
Bioluminescent Bile Acid Probes
Bioluminescent probes offer high sensitivity and low background signal, making them suitable for real-time functional assays of bile acid transporters.
Table 2: Bioluminescent Bile Acid Probes
| Probe Name | Description | Principle of Detection | Commercial Availability |
| Cholic acid-luciferin (CA-SS-Luc) | Cholic acid linked to luciferin via a disulfide-containing, self-immolating linker. | Upon cellular entry, the linker is cleaved, releasing luciferin for a luciferase-catalyzed reaction.[2] | Primarily a research tool, not widely available commercially.[2] |
Radioactive Bile Acid Probes
Radioactive probes are the gold standard for certain clinical diagnostic tests, such as assessing bile acid malabsorption.
Table 3: Radioactive Bile Acid Probes
| Probe Name | Isotope | Application | Administered Activity |
| 75Se-tauroselcholic acid (SeHCAT) | Selenium-75 (75Se) | Diagnosis of bile acid malabsorption.[3] | 370 kBq (0.37 MBq). |
Clickable and Photoreactive Bile Acid Probes
These probes are advanced tools for chemoproteomic profiling, enabling the identification and characterization of bile acid-interacting proteins. They contain a photoreactive group for covalent cross-linking to target proteins and a clickable handle (e.g., an alkyne) for subsequent tagging and enrichment.
Table 4: Clickable and Photoreactive Bile Acid Probes
| Probe Name | Description | Commercial Suppliers | Catalog No. (Example) |
| Bile acid probe 1 | A clickable and photoreactive probe with an ester linkage. | MedChemExpress | HY-116335 |
| P1, P2, P3 | Structurally diverse probes derived from cholic acid with diazirine and alkyne groups. | Research compounds, synthesis protocols published. | Not Applicable |
Signaling Pathways and Experimental Workflows
Bile acid probes are instrumental in dissecting the signaling pathways they regulate. The two primary pathways are mediated by the nuclear receptor FXR and the membrane-bound receptor TGR5.
Bile Acid Signaling Pathways
Experimental Workflows
This workflow outlines the key steps for visualizing the uptake of fluorescent bile acid probes into cultured cells.
This workflow illustrates the process of identifying bile acid-interacting proteins using clickable, photoreactive probes.
Experimental Protocols
Protocol for Live-Cell Imaging of Fluorescent Bile Acid Uptake
This protocol describes the use of a fluorescent bile acid analog for real-time visualization of its uptake into cultured hepatocytes.
Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary hepatocytes)
-
Fluorescent bile acid analog stock solution (e.g., 10 mM Cholyl-L-Lysyl-Fluorescein in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F12)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or chamber slides
-
Confocal or widefield fluorescence microscope with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed hepatocytes on glass-bottom dishes or chamber slides. Culture until they reach 70-80% confluency.
-
Preparation of Staining Solution: On the day of the experiment, dilute the fluorescent bile acid analog stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5 µM.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual culture medium.
-
Staining: Add the staining solution to the cells and place them in the environmental chamber of the microscope.
-
Imaging: Immediately begin acquiring images using the fluorescence microscope with the appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for fluorescein-based probes). Time-lapse imaging is recommended to visualize the dynamics of uptake.
-
Data Analysis: Quantify the fluorescence intensity within individual cells or subcellular compartments over time using image analysis software.
Protocol for Total Bile Acid Fluorometric Assay
This protocol is for the quantitative determination of total bile acids in biological samples using a commercial assay kit.
Materials:
-
Total Bile Acid Assay Kit (Fluorometric)
-
Samples (serum, plasma, tissue, or cell lysates)
-
96-well black microtiter plate with a clear bottom
-
Microplate fluorometer
Procedure:
-
Sample Preparation: Prepare samples as recommended by the kit manufacturer. Serum or plasma may require dilution (e.g., 1:4 in deionized water). Tissue or cell lysates should be prepared in isopropanol, and the supernatant diluted (e.g., 1:5 or 1:10 in deionized water).
-
Standard Curve Preparation: Prepare a dilution series of the bile acid standard provided in the kit.
-
Assay Reaction:
-
Add 50 µL of the diluted standards and samples to the 96-well plate.
-
For each sample, prepare paired wells: one for the total reaction and one for background.
-
Add 50 µL of the Assay Reagent (containing 3α-HSD) to the standard wells and the "total reaction" sample wells.
-
Add 50 µL of the NAD+ Reagent (without 3α-HSD) to the "background" sample wells.
-
Add 100 µL of 1X Assay Buffer to all wells and mix thoroughly.
-
-
Incubation: Incubate the plate at room temperature for 45-60 minutes, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate fluorometer.
-
Calculation: Subtract the background fluorescence from the total reaction fluorescence for each sample. Calculate the bile acid concentration based on the standard curve.
Protocol for SeHCAT Test for Bile Acid Malabsorption
The SeHCAT test is a clinical diagnostic procedure to measure bile acid retention.
Materials:
-
SeHCAT capsule (containing 370 kBq of 75Se-tauroselcholic acid)
-
Gamma camera
Procedure:
-
Day 1 (First Appointment):
-
The patient swallows a single SeHCAT capsule with water.
-
A baseline whole-body scan is performed using a gamma camera approximately 1-3 hours after capsule ingestion to measure the initial amount of radioactivity (100% value).
-
-
Day 7 (Second Appointment):
-
A second whole-body scan is performed to measure the amount of radioactivity remaining in the body.
-
-
Data Analysis:
-
The percentage of SeHCAT retained at 7 days is calculated.
-
A retention value of less than 15% is generally considered indicative of bile acid malabsorption.
-
Conclusion
The selection of a bile acid probe depends on the specific research question and the experimental system. Fluorescent probes are excellent for imaging and transport studies, while bioluminescent probes offer high sensitivity for real-time functional assays. Radioactive probes remain a cornerstone for clinical diagnostics. The emerging clickable and photoreactive probes provide powerful tools for unbiased discovery of bile acid-protein interactions. This guide provides a foundational understanding of the available tools and methodologies to empower researchers in the field of bile acid research.
References
- 1. Photophysical characterization and flow cytometry applications of cholylamidofluorescein, a fluorescent bile acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Bile Acid Assay Kit (Fluorometric) | ABIN5067551 [antibodies-online.com]
- 3. Chemoproteomic Profiling of Bile Acid Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Specificity of Bile Acid Probes for Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of bile acid probes for key transporters involved in their enterohepatic circulation. Understanding these interactions is crucial for drug development, particularly for assessing potential drug-induced liver injury (DILI) and for designing targeted drug delivery systems. This guide summarizes quantitative interaction data, details common experimental protocols, and visualizes key pathways and workflows.
Introduction to Key Bile Acid Transporters
The enterohepatic circulation of bile acids is a highly efficient process mediated by a coordinated network of transport proteins primarily located in the liver and intestine. The specificity of various bile acid species and synthetic probes for these transporters determines their physiological disposition and is a critical consideration in pharmacology and toxicology. The major transporters involved are:
-
Na+/Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): Located on the basolateral (sinusoidal) membrane of hepatocytes, NTCP is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver.[1][2]
-
Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2): Expressed on the apical membrane of enterocytes in the terminal ileum, ASBT mediates the sodium-dependent reabsorption of bile acids from the intestinal lumen.[1][2]
-
Organic Anion Transporting Polypeptides (OATPs; SLCO family): This superfamily of transporters, particularly OATP1B1 and OATP1B3, is located on the basolateral membrane of hepatocytes and contributes to the sodium-independent uptake of a broad range of substrates, including both conjugated and unconjugated bile acids.[3]
-
Bile Salt Export Pump (BSEP; ABCB11): A member of the ATP-binding cassette (ABC) transporter family, BSEP is exclusively located on the canalicular membrane of hepatocytes and is responsible for the ATP-dependent efflux of monovalent bile salts into the bile, which is the rate-limiting step in bile formation.
Quantitative Data on Bile Acid Probe Specificity
The interaction of bile acid probes with these transporters is quantified using parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Michaelis-Menten constant (Km) is also used to describe the affinity of a transporter for its substrate. The following tables summarize available data for various bile acid probes.
Table 1: Specificity of Bile Acid Probes for NTCP
| Bile Acid Probe/Analog | Interaction Type | Value (µM) | Species | Notes |
| Taurocholic acid (TCA) | Km | 18.4 | Human | Common substrate used in inhibition assays. |
| Ursodeoxycholic acid (UDCA) | Ki | 1.22 | Rabbit | Methyl esterification at C-24 did not significantly alter affinity. |
| Taurolithocholic acid (TLC) | Km | 18.4 | Human | Identified as a substrate for NTCP, ASBT, and SOAT. |
| S1647 (synthetic inhibitor) | IC50 | 10.4 | Not Specified | A non-selective SLC10 inhibitor. |
Table 2: Specificity of Bile Acid Probes for ASBT
| Bile Acid Probe/Analog | Interaction Type | Value (µM) | Species | Notes |
| Taurocholic acid (TCA) | Km | 5.9 | Human | High-affinity substrate. |
| Ursodeoxycholic acid (UDCA) | Ki | 29.8 | Rabbit | Lower affinity compared to NTCP for this analog. |
| Taurolithocholic acid (TLC) | Km | 5.9 | Human | A common substrate with NTCP and SOAT. |
| S1647 (synthetic inhibitor) | IC50 | 13.4 | Not Specified | A non-selective SLC10 inhibitor. |
| Dimeric bile acids (e.g., S 0960) | IC50 | 0.15 | Not Specified | Potent inhibitors, though not physiologically relevant. |
Table 3: Specificity of Bile Acid Probes for OATPs (OATP1B1 & OATP1B3)
| Bile Acid Probe/Analog | Transporter | Interaction Type | Value (µM) | Species | Notes |
| Cholic acid (CA) | OATP1B1 | Km | 47.1 | Human | Unconjugated bile acids generally show lower affinity. |
| Cholic acid (CA) | OATP1B3 | Km | 42.2 | Human | |
| Glycolithocholic acid (GLCA) | OATP1B1 | Km | 0.74 | Human | Conjugated bile acids are preferred substrates. |
| Glycolithocholic acid (GLCA) | OATP1B3 | Km | 0.52 | Human | |
| Taurolithocholic acid (TLCA) | OATP1B1 | Km | 0.84 | Human | |
| Taurolithocholic acid (TLCA) | OATP1B3 | Km | 0.47 | Human | |
| Chenodeoxycholyl-(Nε-NBD)-lysine (CDCA-NBD) | OATP1B1 | Km | 1.45 | Human | Fluorescent probe with high affinity. |
| Chenodeoxycholyl-(Nε-NBD)-lysine (CDCA-NBD) | OATP1B3 | Km | 0.54 | Human | |
| Rosuvastatin | OATP1B1 | Km | 0.8 | Human | A substrate used to study OATP inhibition. |
| Rosuvastatin | OATP1B3 | Km | 14.2 | Human |
Table 4: Specificity of Bile Acid Probes for BSEP
| Bile Acid Probe/Analog | Interaction Type | Value (µM) | Species | Notes |
| Taurocholic acid (TCA) | Km | 2-30 (range) | Human | A common substrate for BSEP vesicle transport assays. |
| Tolvaptan | IC50 | 20.3 | Human | A known inhibitor of BSEP. |
| DM-4103 (Tolvaptan metabolite) | IC50 | 4.15 | Human | More potent inhibitor than the parent compound. |
| DM-4107 (Tolvaptan metabolite) | IC50 | 119 | Human | Less potent inhibitor. |
| Glibenclamide | IC50 | Varies | Human, Rat, Mouse | Species differences in inhibitory potency observed. |
| Troglitazone | IC50 | Varies | Human, Rat, Mouse | Species differences in inhibitory potency observed. |
Experimental Protocols
Cell-Based Uptake Assay for NTCP, ASBT, and OATPs
This protocol describes a general method for assessing the interaction of bile acid probes with uptake transporters expressed in mammalian cell lines.
Materials and Reagents:
-
HEK293, CHO, or MDCK cells stably transfected with the transporter of interest (e.g., NTCP, ASBT, OATP1B1, OATP1B3).
-
Vector-transfected control cells.
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Radiolabeled or fluorescent bile acid probe (e.g., [3H]Taurocholic acid, CDCA-NBD).
-
Test compounds (potential inhibitors).
-
Cell lysis buffer.
-
Scintillation cocktail and counter (for radiolabeled probes) or fluorescence plate reader (for fluorescent probes).
-
24- or 48-well cell culture plates.
Methodology:
-
Cell Seeding: Seed the transporter-expressing and control cells in 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed uptake buffer.
-
Inhibition Assay:
-
Pre-incubate the cells with uptake buffer containing various concentrations of the test inhibitor or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding the uptake buffer containing the inhibitor and a fixed concentration of the radiolabeled or fluorescent bile acid probe (typically at or below the Km value).
-
-
Uptake Incubation: Incubate the plates at 37°C for a short, defined period (e.g., 2-5 minutes) to ensure measurement of the initial uptake rate.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer and incubating for a specified time.
-
Quantification:
-
For radiolabeled probes, transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For fluorescent probes, measure the fluorescence of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the uptake data to the protein concentration in each well.
-
Calculate the transporter-specific uptake by subtracting the uptake in control cells from that in transporter-expressing cells.
-
Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
If the substrate concentration and Km are known, the Ki value can be calculated using the Cheng-Prusoff equation.
-
Vesicular Transport Assay for BSEP
This protocol outlines a method for assessing the inhibition of BSEP using inside-out membrane vesicles.
Materials and Reagents:
-
Inside-out membrane vesicles prepared from Sf9 or HEK293 cells overexpressing BSEP.
-
Control membrane vesicles (from cells not expressing BSEP).
-
Vesicle transport buffer (containing sucrose, MgCl2, and a buffer like MOPS or HEPES).
-
Radiolabeled bile salt substrate (e.g., [3H]Taurocholic acid).
-
ATP and AMP solutions.
-
Test compounds (potential inhibitors).
-
Ice-cold wash buffer.
-
Rapid filtration apparatus with filter plates.
-
Scintillation cocktail and counter.
Methodology:
-
Preparation of Reaction Mixture: On ice, prepare a reaction mixture containing the BSEP or control vesicles, vesicle transport buffer, and the test inhibitor at various concentrations or vehicle control.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Transport: Start the transport reaction by adding the radiolabeled bile salt substrate and either ATP (to measure active transport) or AMP (as a negative control for ATP-dependent transport).
-
Incubation: Incubate the mixture at 37°C for a defined time (e.g., 5-10 minutes).
-
Termination of Transport: Stop the reaction by adding a large volume of ice-cold wash buffer.
-
Filtration: Rapidly filter the reaction mixture through a filter plate using a vacuum manifold to trap the vesicles on the filter membrane.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well to dissolve the filter and elute the radioactivity.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from that in the ATP-containing samples.
-
Determine the percentage of inhibition caused by the test compound at each concentration relative to the vehicle control.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations of Pathways and Workflows
FXR-Mediated Regulation of Bile Acid Transporters
Bile acids are signaling molecules that activate the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating the expression of key bile acid transporters.
Caption: FXR signaling pathway regulating bile acid transporter expression.
Experimental Workflow for a Cell-Based Transporter Inhibition Assay
The following diagram illustrates the typical workflow for determining the IC50 of a compound against a specific bile acid uptake transporter.
Caption: Workflow for a cell-based transporter inhibition assay.
Logical Relationships in Enterohepatic Bile Acid Circulation
This diagram illustrates the central roles of NTCP, ASBT, OATPs, and BSEP in maintaining the circulation of bile acids between the liver and the intestine.
References
Methodological & Application
Application Notes and Protocols: Utilizing Fluorescent Bile Acid Probes for Live-Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids are crucial physiological molecules synthesized from cholesterol in the liver. They facilitate the absorption of dietary lipids and fat-soluble vitamins in the intestine. Beyond their role as biological detergents, bile acids are now recognized as key signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like TGR5, to regulate their own synthesis, transport, and overall energy homeostasis.[1][2][3] Dysregulation of bile acid transport and signaling is implicated in various liver diseases, including cholestasis and drug-induced liver injury (DILI).
Fluorescently labeled bile acid analogs have emerged as invaluable tools for real-time visualization and quantification of bile acid dynamics in living cells. These probes enable researchers to study the function of bile acid transporters, investigate drug interactions, and elucidate the cellular mechanisms underlying bile acid-related pathologies. This document provides detailed application notes and protocols for the use of fluorescent bile acid probes in live-cell imaging.
Common Fluorescent Bile Acid Probes
Several fluorescent bile acid probes have been developed, each with specific properties making them suitable for different applications. The choice of probe depends on the specific bile acid transporter and cellular process being investigated.
-
Cholyl-lysyl-fluorescein (CLF): A fluorescein-labeled derivative of cholic acid, CLF is widely used to study hepatic transport and visualize bile duct anatomy. Its transport kinetics are similar to those of endogenous conjugated bile acids like cholylglycine.
-
Lithocholyl-lysyl-fluorescein (LLF): This probe is an analog of the monohydroxy bile salt, glycolithocholate, and is particularly useful for studying the mechanisms of cholestasis at the cellular level.
-
Cholylglycylaminofluorescein (CGamF): CGamF is another cholic acid derivative used for investigating bile acid transport in liver cells and for in vitro drug interaction studies.
-
NBD-labeled Bile Acids: Probes conjugated with 4-nitrobenzo-2-oxa-1,3-diazole (NBD), such as NBD-TCA (Taurochenodeoxycholic acid) and CDCA-NBD, are valuable for intravital imaging and for assessing the activity of transporters like the Na+/taurocholate cotransporting polypeptide (NTCP).
-
Tauro-nor-THCA-24-DBD: This fluorescent derivative is a useful probe for studying the interference of drugs with NTCP and the Bile Salt Export Pump (BSEP).
Quantitative Data Summary
The following table summarizes key kinetic parameters for various fluorescent bile acid probes with their respective transporters. This data is essential for designing experiments and interpreting results.
| Fluorescent Probe | Transporter | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Cholyl-lysyl-fluorescein (CLF) | OATP1B3 | CHO cells | 4.6 ± 2.7 | - | |
| ABCC2 (MRP2) | Sf21 vesicles | 3.3 ± 2.0 | 25.1 ± 1.2 | ||
| ABCC3 | Sf21 vesicles | 3.7 ± 1.0 | 2.9 ± 0.2 | ||
| Cholylglycylamidofluorescein (CGamF) | - | Rat hepatocytes | 10.8 | - | |
| Cholyl-(Nε-NBD)-lysine (C-NBD-L) | - | Rat hepatocytes | 3.8 | - | |
| Chenodeoxycholyl-(Nε-NBD)-lysine (CDC-NBD-L) | NTCP | HEK293 cells | 6.12 | - | |
| - | Rat hepatocytes | 3.0 | - | ||
| 3β-NBD-TCA | mNtcp | HEK293 cells | 19.1 | - | |
| [3H]-TCA (for comparison) | mNtcp | HEK293 cells | 152.6 | - |
Note: '-' indicates data not specified in the cited sources. Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. Vmax (maximum velocity) represents the maximum rate of transport.
Experimental Protocols & Workflows
General Live-Cell Imaging of Bile Acid Uptake
This protocol describes a general procedure for visualizing the uptake of fluorescent bile acid probes into cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Glass-bottom dishes or chamber slides
-
Fluorescent bile acid probe stock solution (e.g., 1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F12)
-
Phosphate-buffered saline (PBS)
-
Confocal or widefield fluorescence microscope with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and culture until they reach 70-80% confluency.
-
Probe Preparation: On the day of the experiment, dilute the fluorescent bile acid probe stock solution in pre-warmed live-cell imaging medium to the final desired working concentration (typically 1-5 µM).
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove serum and residual medium.
-
Probe Loading: Add the probe-containing imaging medium to the cells.
-
Imaging: Immediately place the dish on the microscope stage within the environmental chamber. Begin acquiring images using the appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for fluorescein-based probes). Time-lapse imaging is recommended to visualize the dynamics of uptake.
-
Data Analysis: Use image analysis software to quantify the mean fluorescence intensity within cells over time.
Experimental Workflow for Bile Acid Uptake Imaging
Competitive Inhibition Assay
This protocol is designed to assess whether a test compound (e.g., a drug candidate) can inhibit the uptake of a fluorescent bile acid probe, suggesting a potential interaction with bile acid transporters.
Materials:
-
Same as Protocol 4.1
-
Test compound stock solution (in a suitable solvent like DMSO)
Procedure:
-
Cell Seeding and Culture: Follow step 1 from Protocol 4.1.
-
Compound Pre-incubation:
-
Prepare a series of dilutions of the test compound in pre-warmed live-cell imaging medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Wash cells twice with pre-warmed PBS.
-
Add the medium containing the test compound or vehicle to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Probe Addition:
-
Prepare the fluorescent bile acid probe in live-cell imaging medium at a concentration close to its Km value (if known).
-
Add the fluorescent probe solution to the wells already containing the test compound.
-
-
Imaging and Analysis:
-
Immediately begin time-lapse imaging as described in Protocol 4.1.
-
Quantify the initial rate of probe uptake for each concentration of the test compound.
-
-
IC50 Determination:
-
Plot the uptake rate against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that reduces the probe uptake by 50%).
-
Logic of a Competitive Inhibition Assay
Bile Acid Signaling Pathways
Fluorescent probes can be used to study the initiation of signaling cascades by observing their cellular entry. Understanding these pathways is critical for drug development targeting metabolic diseases.
Bile Acid Uptake and Efflux in Hepatocytes
Bile acids are taken up from the blood into hepatocytes by basolateral transporters like NTCP and Organic Anion Transporting Polypeptides (OATPs). They are then secreted into the bile canaliculi by apical transporters such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2).
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Bile Acid Interactome: A Protocol for Photoaffinity Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, traditionally recognized for their role in lipid digestion, have emerged as crucial signaling molecules that regulate a wide range of physiological processes, including metabolism, inflammation, and cell proliferation. The identification of proteins that interact with bile acids is paramount to understanding their diverse functions and for the development of novel therapeutics. Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify direct binding partners of a small molecule within a complex biological system. This protocol provides a detailed methodology for the application of bile acid-derived photoaffinity probes to identify and characterize bile acid-binding proteins in living cells.
The general principle of photoaffinity labeling involves a probe equipped with three key functionalities: a recognition element (the bile acid), a photoreactive group (e.g., a diazirine), and a reporter tag (e.g., an alkyne for click chemistry).[1][2] Upon incubation with cells or cell lysates, the bile acid moiety of the probe directs it to its protein targets. Subsequent exposure to UV light activates the photoreactive group, creating a highly reactive species that forms a covalent bond with the interacting protein.[1][3] The reporter tag then allows for the enrichment and identification of the labeled proteins using techniques such as mass spectrometry.
Experimental Protocols
This protocol is adapted from established chemoproteomic workflows for photoaffinity labeling.[3]
Protocol 1: In-situ Photoaffinity Labeling of Bile Acid-Binding Proteins in Cultured Cells
Materials:
-
Bile Acid Photoaffinity Probe: A bile acid derivative containing a photoreactive group (e.g., diazirine) and an alkyne handle. Examples include derivatives of cholic acid (CA), chenodeoxycholic acid (CDCA), and lithocholic acid (LCA).
-
Cell Line: A relevant cell line for the biological question of interest (e.g., HeLa, HepG2).
-
Cell Culture Medium and Reagents: As required for the chosen cell line.
-
UV Lamp: 365 nm UV lamp.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors.
-
Click Chemistry Reagents:
-
Azide-biotin or Azide-fluorophore (e.g., Azide-rhodamine).
-
Copper(II) sulfate (CuSO₄).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
-
Streptavidin-agarose beads: For enrichment of biotinylated proteins.
-
SDS-PAGE reagents and equipment.
-
Western blotting reagents and equipment.
-
Mass spectrometer: For protein identification.
Procedure:
-
Cell Culture and Probe Incubation:
-
Plate cells and grow to 70-80% confluency.
-
Replace the medium with a fresh medium containing the bile acid photoaffinity probe (typically 10-50 µM). For competition experiments, co-incubate with a 10-50 fold excess of the corresponding natural bile acid.
-
Incubate for a predetermined time (e.g., 1-4 hours) to allow for probe uptake and binding.
-
-
UV Cross-linking:
-
Wash the cells once with ice-cold PBS to remove the excess probe.
-
Irradiate the cells with 365 nm UV light on ice for a specified duration (e.g., 5-15 minutes). The optimal time should be determined empirically.
-
-
Cell Lysis:
-
After irradiation, wash the cells again with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Click Chemistry Reaction:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
To 1 mg of protein lysate, add the click chemistry reagents in the following order:
-
Azide-biotin or Azide-fluorophore (final concentration 100 µM).
-
TCEP or Sodium Ascorbate (final concentration 1 mM).
-
TBTA (final concentration 100 µM).
-
CuSO₄ (final concentration 1 mM).
-
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
-
Enrichment of Labeled Proteins (for biotin-tagged proteins):
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Analysis of Labeled Proteins:
-
In-gel Fluorescence: If a fluorescent azide was used, elute the proteins from the beads by boiling in SDS-PAGE sample buffer and analyze by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.
-
Western Blotting: Elute the proteins and perform SDS-PAGE, followed by transfer to a membrane. Probe with antibodies against candidate proteins to validate interactions.
-
Mass Spectrometry:
-
On-bead digestion: Wash the beads with a suitable buffer (e.g., ammonium bicarbonate) and perform in-solution trypsin digestion of the captured proteins.
-
Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.
-
-
Data Presentation
The following tables summarize representative quantitative data obtained from photoaffinity labeling experiments with bile acid probes.
Table 1: Identification of Bile Acid-Binding Proteins in Human Serum.
| Protein | Molecular Weight (kDa) | Method of Identification | Reference |
| Albumin | ~66.5 | Photoaffinity Labeling, 2D-PAGE | |
| Apolipoprotein A-I | ~28 | Photoaffinity Labeling, 2D-PAGE | |
| Apolipoprotein A-II | ~17.4 | Photoaffinity Labeling, 2D-PAGE | |
| α1-acid glycoprotein | 41 | Photoaffinity Labeling, 2D-PAGE, Immunoprecipitation | |
| α1-antitrypsin | 50 | Photoaffinity Labeling, 2D-PAGE, Immunoprecipitation | |
| Transferrin | 83 | Photoaffinity Labeling, 2D-PAGE, Immunoprecipitation |
Table 2: Identification of Bile Acid-Binding Proteins in Rat Ileal Enterocytes.
| Protein | Molecular Weight (kDa) | Cellular Location | Reference |
| Bile Acid Binding Protein | 99 | Brush-border membrane | |
| Actin | 43 | Cytosol | |
| Cytosolic Protein | 35 | Cytosol | |
| Cytosolic Protein | 14 | Cytosol | |
| Bile Acid Binding Protein | 54 | Basolateral membrane | |
| BLM-associated protein | 59 | Basolateral membrane | |
| Microsomal Protein | 20 | Microsome |
Visualizations
Signaling Pathway
Caption: Bile acid signaling pathways via TGR5 and FXR.
Experimental Workflow
Caption: Experimental workflow for photoaffinity labeling.
References
Visualizing Bile Acid Dynamics in Hepatocytes: Application Notes and Protocols for Fluorescent Probes
Introduction
Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins. Beyond their role in digestion, they are now recognized as important signaling molecules that regulate their own synthesis, transport, and overall energy metabolism.[1] The liver is the primary organ responsible for the synthesis and uptake of bile acids from the blood. Visualizing the intricate process of bile acid uptake by hepatocytes, the main parenchymal cells of the liver, is essential for understanding liver physiology and pathology, including drug-induced liver injury (DILI) and cholestatic liver diseases.[2][3]
Fluorescently labeled bile acid analogs have emerged as powerful tools for real-time visualization and quantification of bile acid transport in living cells.[2][4] These probes mimic the behavior of their natural counterparts, allowing researchers to study their uptake, intracellular localization, and efflux. This document provides detailed application notes and protocols for utilizing fluorescent bile acid probes in hepatocyte research.
Fluorescent Bile Acid Probes: A Comparative Overview
Several fluorescent bile acid analogs are available, each with specific properties and applications. The choice of probe depends on the specific research question and the transport proteins being investigated.
| Fluorescent Analog | Parent Bile Acid | Fluorophore | Key Applications |
| Lithocholyl-lysyl-fluorescein (LLF) | Lithocholic Acid | Fluorescein | Studying monohydroxy bile salt-induced cholestasis at the hepatocellular level. |
| Cholyl-lysyl-fluorescein (CLF) | Cholic Acid | Fluorescein | Visualizing bile duct anatomy, bile leaks, and studying hepatic transport. |
| Cholylglycylaminofluorescein (CGamF) | Cholic Acid | Fluorescein | Investigating bile acid transport in liver cells and for in vitro drug interaction studies. |
| N-(24-[7-(4-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole)]amino-3α,7α,12α-trihydroxy-27-nor-5β-cholestan-26-oyl)-2'-aminoethanesulfonate (tauro-nor-THCA-24-DBD) | Taurocholic Acid | DBD | Studying interference of drugs with NTCP/Ntcp- and BSEP/Bsep-mediated transport. |
| NBD-TCA | Taurocholic Acid | 4-nitrobenzo-2-oxa-1,3-diazole (NBD) | Intravital analysis of bile acid homeostasis. |
| Chenodeoxycholylglycylamidofluorescein (CDCGamF) | Chenodeoxycholic Acid | Fluorescein | Elucidating the cytosol-nucleus traffic of conjugated bile acids. |
Key Transporters in Hepatocyte Bile Acid Uptake
The uptake of bile acids from the sinusoidal blood into hepatocytes is a complex process mediated by several transport proteins located on the basolateral (sinusoidal) membrane. The subsequent secretion of bile acids into the bile canaliculi is handled by transporters on the apical (canalicular) membrane.
Figure 1. Key transporters in hepatocyte bile acid uptake and efflux.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fluorescent Bile Acid Analog Uptake
This protocol details the use of fluorescent bile acid analogs for the real-time visualization of their uptake into cultured hepatocytes.
Materials:
-
Cultured hepatocytes (e.g., HepG2, primary hepatocytes)
-
Fluorescent bile acid analog stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F12)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with an environmental chamber
Procedure:
-
Cell Seeding: Seed hepatocytes on glass-bottom dishes or chamber slides. Culture until they reach 70-80% confluency.
-
Preparation of Staining Solution: On the day of the experiment, dilute the fluorescent bile acid analog stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically 1-5 µM).
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual culture medium.
-
Staining: Add the staining solution to the cells and incubate in the environmental chamber of the microscope.
-
Imaging: Immediately begin acquiring images using the fluorescence microscope. Time-lapse imaging is recommended to visualize the dynamics of uptake. Use appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for fluorescein-based probes).
-
Data Analysis: Quantify the fluorescence intensity within individual cells or subcellular compartments over time using image analysis software.
Figure 2. Experimental workflow for live-cell imaging of bile acid uptake.
Protocol 2: Fixed-Cell Imaging of Subcellular Distribution
This protocol is for fixing cells after incubation with a fluorescent bile acid analog to visualize its subcellular distribution.
Materials:
-
Cells stained with a fluorescent bile acid analog (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Anti-fade mounting medium (with or without DAPI)
-
Microscope slides and coverslips
Procedure:
-
Fixation: After the desired incubation time with the fluorescent bile acid analog, remove the staining solution and add 4% PFA in PBS. Incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. If desired, use a mounting medium containing DAPI to visualize the nuclei.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.
Quantitative Data Summary
The transport characteristics of different fluorescent bile acid analogs can be quantified to understand their interaction with hepatocyte transporters.
| Fluorescent Bile Acid Analog | Michaelis Constant (Km) (µM) | Sodium (Na+) Dependency |
| Cholylglycylamidofluorescein (CGamF) | 10.8 | Uptake rate decreased by 50% in the absence of Na+. |
| Cholyl(Nε-nitrobenzoxadiazolyl)-lysine (C-NBD-L) | 3.8 | Uptake rate decreased by 38% in the absence of Na+. |
| Chenodeoxycholyl-(Nε-NBD)-lysine (CDC-NBD-L) | 3.0 | Na+ independent. |
Signaling and Regulation
Bile acid uptake is a regulated process. For instance, an elevation of intracellular cyclic AMP (cAMP) can stimulate the uptake of certain fluorescent bile acids by causing membrane hyperpolarization.
Figure 3. cAMP-mediated stimulation of bile acid uptake.
Conclusion
Fluorescent bile acid analogs are indispensable tools for elucidating the mechanisms of bile acid transport in hepatocytes. The protocols and data presented here provide a framework for researchers to design and execute experiments to visualize and quantify bile acid dynamics in live cells. These methods are valuable for basic research into liver function and have significant applications in drug development and toxicology, particularly in the assessment of drug-induced liver injury. The continued development of novel fluorescent probes, including those with near-infrared fluorescence, promises to further enhance our ability to study hepatobiliary function non-invasively.
References
- 1. Monitoring bile acid transport in single living cells using a genetically encoded Förster resonance energy transfer sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monitoring the hepatobiliary function using image techniques and labeled cholephilic compounds [explorationpub.com]
- 4. A continuous fluorescence assay for simple quantification of bile salt hydrolase activity in the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TGR5 Activity Assay Using a Novel Bile Acid Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that mediates the signaling functions of bile acids.[1][2][3] Upon activation, TGR5 couples to the Gαs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] This signaling cascade plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses. Consequently, TGR5 has emerged as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.
These application notes provide a detailed protocol for determining the activity of a novel bile acid probe on TGR5. The described methods are based on established cell-based reporter assays and cAMP measurement assays, suitable for high-throughput screening and detailed characterization of TGR5 agonists.
TGR5 Signaling Pathway
Activation of TGR5 by bile acids or a novel probe initiates a signal transduction cascade primarily through the Gαs subunit of the associated G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to various downstream cellular responses.
Experimental Protocols
Two primary methods for assessing TGR5 activation are presented: a reporter gene assay and a direct cAMP measurement assay.
Protocol 1: TGR5 Reporter Gene Assay
This assay utilizes a cell line stably co-expressing human TGR5 and a cAMP Response Element (CRE) linked to a reporter gene, such as luciferase or Secreted Alkaline Phosphatase (SEAP). Activation of TGR5 leads to an increase in cAMP, which in turn drives the expression of the reporter gene. The signal from the reporter is then quantified as a measure of TGR5 activity.
Materials:
-
HEK293 cells stably expressing human TGR5 and a CRE-luciferase/SEAP reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay medium (e.g., serum-free medium)
-
Novel Bile Acid Probe (test compound)
-
Reference TGR5 agonist (e.g., Lithocholic Acid (LCA), INT-777)
-
Vehicle control (e.g., DMSO)
-
96-well or 384-well white, solid-bottom assay plates
-
Luciferase or SEAP detection reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding:
-
Culture the TGR5 reporter cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into 96-well or 384-well assay plates at a density of 30,000-50,000 cells/well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel bile acid probe and the reference agonist in assay medium.
-
Carefully aspirate the culture medium from the cell plates.
-
Add the diluted compounds and controls (vehicle and reference agonist) to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 6-8 hours.
-
-
Signal Detection (Luciferase):
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Signal Detection (SEAP):
-
Collect 10 µl of culture medium from each well.
-
Heat-inactivate endogenous alkaline phosphatase at 65°C for 30 minutes.
-
Cool the plate to room temperature.
-
Add the SEAP substrate to each well.
-
Incubate for 5-15 minutes at room temperature.
-
Measure the luminescence or absorbance according to the substrate used.
-
Protocol 2: cAMP Measurement Assay
This protocol directly measures the intracellular concentration of cAMP produced upon TGR5 activation. Commercially available kits, such as those based on HTRF or bioluminescence, are commonly used for this purpose.
Materials:
-
CHO-K1 or HEK293 cells transiently or stably expressing human TGR5
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX)
-
Novel Bile Acid Probe (test compound)
-
Reference TGR5 agonist (e.g., Lithocholic Acid)
-
Vehicle control (e.g., DMSO)
-
cAMP assay kit (e.g., HTRF, cAMP-Glo™)
-
Plate reader compatible with the chosen assay format
Procedure:
-
Cell Preparation:
-
Culture and seed the TGR5-expressing cells in a 96-well or 384-well plate as described in Protocol 1.
-
-
Compound Treatment:
-
Aspirate the culture medium.
-
Add the stimulation buffer containing the phosphodiesterase inhibitor to each well and incubate for a short period as recommended by the assay kit.
-
Add the serially diluted novel bile acid probe, reference agonist, and vehicle control to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Follow the specific instructions of the chosen cAMP assay kit to lyse the cells and perform the detection reaction.
-
Measure the signal (e.g., fluorescence ratio for HTRF, luminescence for cAMP-Glo™) using a compatible plate reader.
-
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing a novel bile acid probe for TGR5 activity.
Data Presentation
The potency of the novel bile acid probe should be determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50). The results can be compared with known TGR5 agonists.
Table 1: Potency of TGR5 Agonists
| Compound | EC50 (nM) | Assay Type | Cell Line | Reference |
| Novel Bile Acid Probe | [Insert experimental value] | [e.g., CRE-Luciferase] | [e.g., HEK293-TGR5] | [Internal Data] |
| Lithocholic Acid (LCA) | 990 | cAMP HTRF | CHO-TGR5 | |
| Deoxycholic Acid | 1400 | cAMP HTRF | CHO-TGR5 | |
| Chenodeoxycholic Acid | 7500 | cAMP HTRF | CHO-TGR5 | |
| INT-777 | ~77 | CRE-Luciferase | CHO-TGR5 | |
| TGR5 Receptor Agonist | 76.95 | SEAP Reporter | HEK293 |
Table 2: Assay Performance Characteristics
| Parameter | Value | Description |
| Z'-factor | [Insert experimental value, e.g., >0.5] | A measure of assay quality and suitability for high-throughput screening. |
| Signal-to-Background (S/B) Ratio | [Insert experimental value] | The ratio of the signal from the positive control to the signal from the negative control. |
| Assay Window | [Insert experimental value] | The fold-increase in signal induced by the positive control over the basal signal. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the screening and characterization of novel bile acid probes targeting the TGR5 receptor. By employing either a reporter gene assay or a direct cAMP measurement assay, researchers can effectively quantify the potency and efficacy of new compounds, facilitating the discovery and development of novel therapeutics for metabolic diseases.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. The bile acid membrane receptor TGR5: a novel pharmacological target in metabolic, inflammatory and neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes: In Vivo Imaging of Bile Acid Distribution with Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules that regulate lipid, glucose, and energy metabolism, in addition to their traditional role in fat absorption. The ability to visualize and quantify the dynamic distribution of bile acids in vivo is essential for understanding their complex physiological and pathological roles. This document provides detailed application notes and protocols for the use of labeled probes in the in vivo imaging of bile acid distribution, catering to researchers in physiology, pharmacology, and drug development. These techniques offer powerful tools for investigating hepatobiliary function, drug-induced liver injury (DILI), and the efficacy of therapeutic interventions targeting bile acid transport.
Probe Types and Applications
A variety of labeled bile acid probes have been developed for in vivo imaging, each with its own advantages and specific applications. The choice of probe depends on the imaging modality available and the specific biological question being addressed.
-
Fluorescent Probes: These probes, often derivatives of cholic acid, chenodeoxycholic acid, or lithocholic acid conjugated to fluorophores like fluorescein, NBD (4-nitrobenzo-2-oxa-1,3-diazole), or near-infrared (NIR) dyes, are valuable for high-resolution imaging in cellular and animal models.[1][2] NIR probes offer the advantage of deeper tissue penetration for in vivo imaging.[3][4][5] Fluorescent probes are particularly useful for studying the function of specific bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) and organic anion-transporting polypeptides (OATPs).
-
Radiolabeled Probes (PET/SPECT): Bile acids can be labeled with positron-emitting (e.g., 11C, 18F, 64Cu) or single-photon-emitting (e.g., 99mTc) radionuclides for quantitative whole-body imaging using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). These techniques provide high sensitivity for tracking the biodistribution and clearance of bile acids, making them suitable for assessing overall hepatobiliary function and identifying transport defects.
-
Magnetic Resonance Imaging (MRI) Probes: Multi-fluorinated bile acids (MFBAs) serve as tracers for 19F MRI, a non-invasive imaging modality that does not involve ionizing radiation. This technique allows for the simultaneous monitoring of bile acid distribution in the gut and metabolic tissues, offering great potential for both preclinical research and clinical translation.
Core Signaling Pathway: Hepatobiliary Transport of Bile Acids
The enterohepatic circulation of bile acids is a highly efficient process mediated by a series of transporters in the liver and intestine. Understanding this pathway is fundamental to interpreting in vivo imaging data.
Caption: Enterohepatic circulation of bile acids.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using labeled bile acid probes.
Table 1: Performance of Radiolabeled Bile Acid Probes
| Probe | Radionuclide | Animal Model | Key Findings | Reference |
| 64Cu-N-NE3TA-Bile Acid Conjugates | 64Cu | - | Rapid and stable radiolabeling; high stability in human serum. | |
| 18F-lithocholic acid triazole derivative (LCATD) | 18F | Rat | Rapid liver uptake (tmax=75s) and exclusive biliary clearance. | |
| 3β-[18F]fluorocholic acid ([18F]FCA) | 18F | Mouse | Fast hepatic uptake (tmax=4.5 min) and efflux to gallbladder and intestines. | |
| [99mTc]-DTPA-CDCA & [99mTc]-DTPA-CA | 99mTc | - | Uptake by OATP1B1 and OATP1B3, secretion via MRP2. |
Table 2: Performance of Fluorescent and MRI Bile Acid Probes
| Probe | Label | Animal Model | Key Findings | Reference |
| Multi-fluorinated bile acids (MFBA) | 19F | Mouse | Enables in vivo MRI; peak gallbladder concentration 4-7 hours post-gavage. | |
| NIRBAD-3 | Near-Infrared Dye | Rat | Rapid uptake by the liver and secretion into bile. | |
| HZL2 | NIR-II Dye | Mouse | Rapid excretion through the liver and gallbladder. | |
| tauro-nor-THCA-24-DBD | DBD | Rat, Human (in vitro) | Biliary excretion index of 26% (rat) and 32% (human) in cultured hepatocytes. |
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Bile Acid Distribution in Mice
This protocol describes the use of a near-infrared labeled bile acid for real-time visualization of hepatobiliary function.
References
Application Notes and Protocols for Clickable Bile Acid Probes in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are increasingly recognized as critical signaling molecules that regulate a wide array of physiological processes, including lipid and glucose metabolism, inflammation, and gut microbiota homeostasis.[1][2] Their effects are mediated through interactions with a network of proteins, including the well-known nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5.[1][2] However, a comprehensive understanding of the full spectrum of bile acid-protein interactions within the proteome remains a significant challenge.
Clickable bile acid probes are powerful chemical tools designed to address this knowledge gap.[3] These probes are synthetic analogs of natural bile acids that have been engineered to contain two key functionalities: a photoreactive group and a bioorthogonal "clickable" handle. The photoreactive group, upon activation with UV light, forms a covalent bond with nearby interacting proteins, effectively "capturing" the interaction. The clickable handle, typically an alkyne or azide, allows for the specific attachment of a reporter tag, such as biotin, via a highly efficient and selective click chemistry reaction. This enables the enrichment and subsequent identification of the captured proteins by mass spectrometry-based proteomics.
This document provides detailed application notes and protocols for the use of clickable bile acid probes in identifying protein targets in complex biological systems.
Applications in Target Identification and Drug Discovery
The application of clickable bile acid probes in proteomics offers a versatile and powerful approach for:
-
Deconvoluting complex signaling pathways: By identifying novel protein interactors of bile acids, researchers can uncover new components and regulatory mechanisms of bile acid signaling networks.
-
Discovering novel drug targets: Proteins that interact with bile acids may represent novel therapeutic targets for metabolic diseases, inflammatory disorders, and certain cancers.
-
Validating on- and off-target effects of drugs: These probes can be used to assess the protein interaction profile of bile acid-based drugs or drug candidates, helping to elucidate their mechanism of action and potential side effects.
-
Profiling bile acid-protein interactions in different cellular contexts: Researchers can investigate how these interactions are altered in response to various stimuli, disease states, or drug treatments.
Summary of Findings and Data Presentation
A typical chemoproteomics experiment using clickable bile acid probes will generate a list of proteins that are significantly enriched in the probe-treated sample compared to control samples. This quantitative data is crucial for distinguishing specific interactors from non-specific background proteins. The data is typically presented in a tabular format, as shown below, to facilitate easy comparison and interpretation.
Table 1: Hypothetical Quantitative Proteomics Data for Bile Acid Probe Pulldown
| Protein ID | Gene Name | Protein Name | Enrichment Ratio (Probe/Control) | p-value | Known Bile Acid Interactor |
| P22309 | NR1H4 | Farnesoid X receptor | 15.2 | 0.001 | Yes |
| Q8TDU6 | GPBAR1 | G-protein coupled bile acid receptor 1 | 12.5 | 0.003 | Yes |
| P02768 | ALB | Serum albumin | 8.9 | 0.005 | Yes |
| P11310 | HSP90AA1 | Heat shock protein HSP 90-alpha | 5.7 | 0.012 | No |
| Q09472 | HSPA5 | 78 kDa glucose-regulated protein | 4.8 | 0.018 | No |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.2 | 0.45 | No |
Experimental Workflow Diagram
Caption: Experimental workflow for target identification using clickable bile acid probes.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Clickable and Photoreactive Bile Acid Probe
This protocol describes a representative synthesis of a clickable and photoreactive derivative of lithocholic acid (LCA), incorporating a diazirine photoreactive group and a terminal alkyne for click chemistry.
Materials:
-
Lithocholic acid
-
(3-(3-methyl-3H-diazirin-3-yl)phenyl)methanol
-
5-hexynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard silica gel for chromatography
Procedure:
-
Esterification of LCA with the diazirine moiety:
-
Dissolve lithocholic acid (1 eq) and (3-(3-methyl-3H-diazirin-3-yl)phenyl)methanol (1.2 eq) in anhydrous DCM.
-
Add DCC (1.5 eq) and DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the diazirine-LCA ester.
-
-
Coupling of the alkyne handle:
-
Dissolve the diazirine-LCA ester (1 eq) and 5-hexynoic acid (1.2 eq) in anhydrous DCM.
-
Add DCC (1.5 eq) and DMAP (0.1 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the final product, the clickable and photoreactive bile acid probe, by silica gel chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Proteome-wide Target Identification
Materials:
-
Mammalian cell line of interest (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
Clickable bile acid probe (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Biotin-azide
-
Click chemistry reaction buffer (e.g., TBTA, copper(II) sulfate, sodium ascorbate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Cell Culture and Probe Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the clickable bile acid probe (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
-
In-situ Photo-crosslinking:
-
Wash the cells twice with ice-cold PBS.
-
Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce photo-crosslinking.
-
-
Cell Lysis:
-
Scrape the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Sonicate the cell lysate to shear genomic DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add biotin-azide, copper(II) sulfate, TBTA ligand, and freshly prepared sodium ascorbate.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Affinity Purification of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer, followed by a high-salt wash, and finally with a low-detergent wash buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Acidify the peptide solution with formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Calculate the enrichment ratios of proteins in the probe-treated sample versus the control sample to identify specific interactors.
-
Bile Acid Signaling Pathway Diagram
Caption: A simplified diagram of bile acid signaling through FXR and TGR5.
References
Application Notes and Protocols for Confocal Microscopy of Bile Acid Probe Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are increasingly recognized not just for their role in digestion but as crucial signaling molecules that regulate a wide range of cellular processes via receptors like the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[1] Visualizing the transport and intracellular localization of bile acids is fundamental to understanding their physiological roles and their involvement in pathological conditions such as drug-induced liver injury (DILI).[1] Fluorescently labeled bile acid analogs serve as powerful probes for real-time visualization and quantification of their uptake, transport, and subcellular distribution in living cells using confocal microscopy.[1]
This document provides a detailed protocol for the localization of fluorescent bile acid probes in cultured cells using confocal microscopy, covering both live-cell imaging and fixed-cell analysis.
Key Fluorescent Bile Acid Probes
The selection of a fluorescent bile acid analog is critical and depends on the specific transport proteins and cellular pathways under investigation.[1] Several analogs are commercially available, each with distinct properties.
| Fluorescent Analog | Parent Bile Acid | Fluorophore | Key Applications |
| Cholyl-lysyl-fluorescein (CLF) | Cholic Acid | Fluorescein | Studying hepatic transport and visualizing bile duct anatomy.[1] |
| Cholylglycylaminofluorescein (CGamF) | Cholic Acid | Fluorescein | Investigating bile acid transport in liver cells and for in vitro drug interaction studies. |
| NBD-TCA | Taurocholic Acid | 4-nitrobenzo-2-oxa-1,3-diazole (NBD) | Intravital analysis of bile acid homeostasis. |
| tauro-nor-THCA-24-DBD | Taurocholic Acid Derivative | N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole | Substrate for NTCP and BSEP transporters, useful for studying drug interference. |
| Lithocholyl-lysyl-fluorescein (LLF) | Lithocholic Acid | Fluorescein | Studying monohydroxy bile salt-induced cholestasis at the hepatocellular level. |
Experimental Workflow and Signaling
The general workflow for a bile acid probe localization experiment involves cell preparation, probe incubation, and image acquisition, followed by analysis. The uptake of bile acids into hepatocytes is a complex process mediated by several key transporters located on the sinusoidal membrane.
Caption: A flowchart of the key steps in a bile acid probe localization experiment.
The uptake of bile acids into hepatocytes is primarily mediated by transporters on the sinusoidal (basolateral) membrane, while efflux occurs across the canalicular (apical) membrane.
Caption: Key transporters in hepatocyte bile acid uptake and efflux.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: HepG2, Huh7, or primary hepatocytes.
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM with 10% FBS).
-
Fluorescent Bile Acid Probe: e.g., Cholyl-lysyl-fluorescein (CLF).
-
Solvent for Probe: DMSO or ethanol.
-
Live-Cell Imaging Medium: Phenol red-free culture medium.
-
Buffers: Phosphate-Buffered Saline (PBS).
-
Fixative (for fixed-cell protocol): 4% Paraformaldehyde (PFA) in PBS.
-
Mounting Medium: Anti-fade mounting medium, with or without DAPI for nuclear counterstaining.
-
Equipment: Confocal microscope with an environmental chamber (37°C, 5% CO2), glass-bottom dishes or chamber slides.
Protocol 1: Live-Cell Imaging of Bile Acid Probe Uptake
This protocol is designed for the real-time visualization of bile acid analog uptake into cultured hepatocytes.
-
Cell Seeding:
-
Seed hepatocytes onto glass-bottom dishes or chamber slides suitable for microscopy.
-
Culture the cells until they reach 70-80% confluency.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, prepare a stock solution of the fluorescent bile acid probe in DMSO.
-
Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration. A typical starting concentration is between 1-5 µM.
-
-
Cell Staining and Imaging:
-
Gently wash the cells twice with pre-warmed PBS to remove any residual culture medium.
-
Add the staining solution to the cells.
-
Immediately place the dish on the confocal microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.
-
Begin acquiring images. Time-lapse imaging is highly recommended to visualize the dynamics of uptake. Use the appropriate laser lines and emission filters for the chosen fluorophore (e.g., FITC/GFP channel for fluorescein-based probes).
-
-
Data Analysis:
-
Use image analysis software to quantify the fluorescence intensity within individual cells or specific subcellular compartments over time.
-
Protocol 2: Fixed-Cell Imaging for Subcellular Distribution
This protocol is suitable for visualizing the endpoint subcellular distribution of the bile acid probe.
-
Cell Seeding and Staining:
-
Follow steps 1 and 2 from Protocol 1.
-
Incubate the cells with the staining solution in a standard cell culture incubator for a predetermined period (e.g., 15-60 minutes). This time should be optimized based on the specific research question.
-
-
Fixation:
-
After incubation, gently wash the cells twice with PBS.
-
Fix the cells by adding a 4% PFA solution and incubating for 15-20 minutes at room temperature.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each to completely remove the fixative.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium. A mounting medium containing DAPI can be used to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Acquire images on the confocal microscope. Z-stack imaging is recommended for detailed 3D localization.
-
Analyze the images to determine the subcellular localization of the probe.
-
Quantitative Parameters and Microscope Settings
Proper instrument settings are crucial for successful imaging and to minimize phototoxicity.
| Parameter | Recommended Setting/Value | Rationale/Notes |
| Probe Concentration | 1 - 5 µM | Starting range; should be optimized to achieve a good signal-to-noise ratio without causing cytotoxicity. |
| Incubation Time | 15 - 60 minutes (or time-lapse) | Dependent on the specific probe and research question. Time-lapse is best for uptake dynamics. |
| Laser Power | As low as possible | Use the minimum laser power necessary to obtain a clear signal to reduce photobleaching and phototoxicity. |
| Pinhole Size | 1 Airy Unit | Provides the optimal balance between confocality (resolution) and signal intensity. |
| Detector Gain | Adjust for optimal signal | Increase gain to enhance weak signals, but avoid oversaturation of the detector. |
| Scan Speed | Moderate | Slower scan speeds can improve signal-to-noise but increase the risk of photobleaching. |
| Frame Averaging | 2-4 frames | Reduces noise in the final image. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Probe concentration too low.- Incorrect microscope settings (excitation/emission filters).- Photobleaching due to excessive light exposure. | - Perform a titration to find the optimal probe concentration.- Ensure laser lines and filters match the probe's spectra.- Reduce laser power, decrease exposure time, and use an anti-fade mounting medium. |
| High Background Fluorescence | - Probe concentration too high.- Incomplete washing.- Autofluorescence from cells or medium (especially with phenol red). | - Reduce probe concentration.- Increase the number and duration of wash steps.- Use phenol red-free imaging medium. Include an unstained control to assess autofluorescence. |
| Phototoxicity (Cell Blebbing, Death) | - Excessive light exposure (high laser power, long exposure).- High probe concentration. | - Use the lowest possible laser power and exposure time.- Minimize the duration of imaging and use time-lapse with longer intervals.- Reduce probe concentration. |
| Blurry Image | - Incorrect focus.- Objective lens is dirty or not suitable (e.g., wrong immersion medium). | - Carefully adjust the focus.- Clean the objective lens. Ensure you are using the correct immersion oil/medium for the objective. |
References
Application Notes: In Vivo Bile Acid Transport Studies Using Radiolabeled Probes
Introduction Bile acids are crucial signaling molecules and detergents synthesized from cholesterol in the liver.[1][2] Their transport and homeostasis are vital for digesting dietary fats and absorbing fat-soluble vitamins.[3][4] The enterohepatic circulation, a highly efficient process where over 95% of bile acids are reabsorbed in the ileum and returned to the liver, is maintained by a series of specialized transporters.[5] Dysregulation of these transporters can lead to liver diseases such as cholestasis, a condition characterized by a toxic buildup of bile acids in hepatocytes. Therefore, accurately measuring bile acid transport in vivo is critical for diagnosing liver disease and for preclinical drug development to assess potential drug-induced liver injury (DILI). Radiolabeled bile acid probes, particularly those for Positron Emission Tomography (PET), offer a powerful, non-invasive method to visualize and quantify these physiological processes in real-time.
Principle The methodology involves administering a bile acid analog labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). These radiolabeled probes are designed to be recognized and transported by the same membrane proteins that handle endogenous bile acids. As the tracer circulates, a PET scanner detects the gamma rays produced by positron annihilation, allowing for dynamic imaging of the probe's uptake from the blood into the liver, its processing within hepatocytes, and its subsequent excretion into the bile canaliculi and eventually the gallbladder and intestines. This provides quantitative data on the efficiency and kinetics of the hepatobiliary transport system.
Key Bile Acid Transporters The movement of bile acids across hepatocytes and enterocytes is mediated by several key transport proteins:
-
Na⁺-Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): Located on the basolateral (sinusoidal) membrane of hepatocytes, NTCP is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver.
-
Organic Anion Transporting Polypeptides (OATPs): Also on the basolateral membrane of hepatocytes, OATPs contribute to the sodium-independent uptake of both conjugated and unconjugated bile acids.
-
Bile Salt Export Pump (BSEP; ABCB11): Situated on the apical (canalicular) membrane of hepatocytes, BSEP is an ATP-dependent pump that actively secretes monovalent bile salts into the bile, a critical step for bile formation.
-
Apical Sodium-dependent Bile Acid Transporter (ASBT; SLC10A2): Expressed on the apical membrane of enterocytes in the terminal ileum, ASBT is responsible for the active reabsorption of the vast majority of bile acids from the intestinal lumen.
-
Organic Solute Transporter Alpha/Beta (OSTα/OSTβ): This heteromeric transporter is located on the basolateral membrane of ileal enterocytes and facilitates the exit of reabsorbed bile acids into the portal circulation.
Regulatory Signaling Pathways Bile acid homeostasis is tightly regulated, primarily through the farnesoid X receptor (FXR), a nuclear receptor that acts as a bile acid sensor. When intestinal bile acid levels rise, they activate FXR in the enterocytes. This triggers the release of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver. In hepatocytes, FGF19 binds to its receptor (FGFR4) to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis. This negative feedback loop ensures that bile acid production is matched to the body's needs.
Visualizations
Caption: Diagram of the enterohepatic circulation of bile acids.
Caption: Key transporters in a hepatocyte for bile acid uptake and efflux.
Caption: FXR-FGF19 signaling pathway for negative feedback of bile acid synthesis.
Protocols
Protocol 1: In Vivo PET Imaging of Hepatobiliary Transport in Mice
This protocol is adapted from methodologies used for dynamic PET scanning with ¹⁸F-labeled bile acid analogs in wild-type mice.
1. Materials and Reagents
-
Radiolabeled bile acid probe (e.g., 3α-[¹⁸F]FCA) in a sterile saline solution.
-
Wild-type mice (e.g., C57BL/6J, n=3 per group).
-
Anesthesia (e.g., isoflurane).
-
Catheter for intravenous injection (e.g., 24-gauge).
-
Small animal PET scanner.
-
Heating pad to maintain animal body temperature.
2. Experimental Procedure
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2-3% in oxygen). Place the animal on the scanner bed, which is equipped with a heating pad to maintain body temperature throughout the scan.
-
Catheterization: Insert a catheter into a lateral tail vein for the injection of the radiolabeled probe.
-
Tracer Administration: Inject a bolus of the ¹⁸F-labeled bile acid tracer (e.g., ~5-10 MBq) via the tail vein catheter.
-
PET Scan Acquisition: Start a dynamic PET scan immediately upon injection. Acquire data for a total of 60-90 minutes.
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic scan data into a series of time frames.
-
Draw regions of interest (ROIs) over the liver, gallbladder, and intestines on the reconstructed images.
-
Generate time-activity curves (TACs) for each ROI, which plot the concentration of radioactivity over time.
-
From the TACs, calculate key kinetic parameters such as the hepatic uptake rate (from the initial slope of the liver curve) and the efflux rate into the gallbladder and intestines.
-
Protocol 2: In Vitro Competition Assay for NTCP and OATP1B1
This protocol evaluates the affinity of a test compound for the primary hepatic uptake transporters by measuring its ability to compete with a known radiolabeled substrate.
1. Materials and Reagents
-
Transfected cell lines expressing human NTCP (e.g., CHO cells) or OATP1B1 (e.g., HEK cells).
-
Non-transfected cells as a control.
-
Known radiolabeled substrate (e.g., [³H]Taurocholic acid).
-
Test compounds (unlabeled fluorinated bile acid analogs or drug candidates).
-
Cell culture plates (e.g., 96-well).
-
Scintillation fluid and counter.
2. Experimental Procedure
-
Cell Seeding: Seed the transfected and control cells in 96-well plates and grow to confluence.
-
Competition Assay:
-
Wash the cells with an appropriate buffer.
-
Pre-incubate the cells with various concentrations of the unlabeled test compound for a short period.
-
Add a fixed concentration of the radiolabeled substrate (e.g., [³H]TC) to all wells and incubate.
-
Stop the uptake by washing the cells rapidly with ice-cold buffer.
-
-
Quantification:
-
Lyse the cells to release the intracellular contents.
-
Add scintillation fluid to the lysate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the radioactivity measured in control (non-transfected) cells from that in transfected cells to determine transporter-specific uptake.
-
Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of substrate uptake).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: In Vitro Efflux Assay for BSEP
This assay measures the ability of a test compound to inhibit the transport of a radiolabeled substrate by BSEP using isolated membrane vesicles.
1. Materials and Reagents
-
Membrane vesicles containing human BSEP.
-
Radiolabeled BSEP substrate (e.g., [³H]Taurocholic acid).
-
Test compounds.
-
Assay buffer containing ATP and an ATP-regenerating system.
-
Control buffer without ATP.
-
96-well filter plates.
-
Scintillation fluid and counter.
2. Experimental Procedure
-
Vesicle Preparation: Thaw the BSEP membrane vesicles on ice.
-
Inhibition Assay:
-
In a 96-well plate, mix the membrane vesicles (e.g., 3.75 µg per well) with the radiolabeled substrate and various concentrations of the test compound.
-
Initiate the transport reaction by adding the ATP-containing assay buffer. Use the ATP-free buffer for control wells to measure passive diffusion.
-
Incubate for a defined period at 37°C.
-
-
Stopping and Filtration: Stop the reaction by adding ice-cold buffer. Rapidly filter the mixture through the filter plate and wash to separate the vesicles from the assay medium.
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity retained on the filters (representing uptake into the vesicles) using a scintillation counter.
-
-
Data Analysis:
-
Calculate ATP-dependent transport by subtracting the radioactivity in the ATP-free wells from the ATP-containing wells.
-
Determine the IC₅₀ and Ki values for the test compound as described in Protocol 2.
-
Data Presentation
Table 1: Radiochemical Yield and Purity of Synthesized ¹⁸F-Labeled Bile Acids Data summarized from experimental results.
| Radiotracer | Labeling Yield (%) | Non-Decay Corrected Yield (%) | Radiochemical Purity (%) |
| 3α-[¹⁸F]FCA | ~30 | ~10 | >99 |
| 3β-[¹⁸F]FGCA | 11.51 ± 2.55 | 4.28 ± 0.39 | >99 |
| 3β-[¹⁸F]FCDCA | ~30 | ~10 | >99 |
Table 2: In Vitro Affinity (Ki) of Fluorinated Bile Acid Analogs for Key Transporters Ki values represent the concentration required to produce half-maximum inhibition. A lower Ki indicates higher affinity.
| Compound | NTCP Ki (µM) | OATP1B1 Ki (µM) | BSEP Ki (µM) |
| Cholic Acid (Reference) | 21.05 ± 0.81 | 18.06 ± 0.61 | 10.99 ± 0.98 |
| 3α-FCA | 2.53 ± 0.76 | 5.22 ± 0.56 | 11.12 ± 0.97 |
| 3β-FCA | 6.18 ± 0.59 | 9.67 ± 0.83 | 11.66 ± 1.05 |
| 3β-FGCA | 1.83 ± 0.49 | 4.10 ± 0.49 | 3.32 ± 0.78 |
| 3β-FCDCA | 7.37 ± 0.67 | 10.23 ± 0.81 | 12.33 ± 0.99 |
Table 3: Summary of In Vivo Hepatobiliary Transport Efficiency in Mice Qualitative summary based on PET imaging results.
| Radiotracer | Hepatic Uptake Rate | Efflux Rate to Gallbladder/Intestines | Overall Transport Efficiency |
| 3α-[¹⁸F]FCA | Fast | Fast | High (Slightly faster than 3β-epimer) |
| 3β-[¹⁸F]FCA (Reference) | Fast | Fast | High |
| 3β-[¹⁸F]FGCA | Fast | Fast | High (No significant effect of glycine conjugation) |
| 3β-[¹⁸F]FCDCA | Significantly Slower | Significantly Slower | Moderate |
References
- 1. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 2. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Evaluating Hepatobiliary Transport with 18F-Labeled Bile Acids: The Effect of Radiolabel Position and Bile Acid Structure on Radiosynthesis and In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bile Acid Probe-Based Chemoproteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow for identifying and quantifying protein targets of bile acids using chemoproteomic strategies. The protocols outlined below are based on the established methodology of photoaffinity labeling in conjunction with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative mass spectrometry-based proteomics.
Introduction
Bile acids are not only crucial for the digestion and absorption of lipids but also act as signaling molecules that regulate a variety of metabolic pathways.[1][2] The identification of protein interaction partners of bile acids is key to understanding their diverse physiological and pathological roles. Chemoproteomics, utilizing bile acid-based chemical probes, offers a powerful approach to globally profile these interactions in a native cellular context.[1][2] This workflow enables the discovery of novel bile acid-binding proteins, which can serve as potential therapeutic targets for metabolic diseases, neurodegenerative disorders, and certain cancers.
The described methodology involves the use of photoreactive and clickable bile acid probes that, upon UV irradiation, covalently bind to interacting proteins within living cells. The incorporated click-chemistry handle allows for the subsequent enrichment of these protein-probe complexes and their identification and quantification by mass spectrometry.
Experimental Workflow Overview
The overall experimental workflow for bile acid probe-based chemoproteomics can be summarized in the following key stages:
-
Cell Culture and SILAC Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., lysine and arginine). This metabolic labeling allows for the differentiation and relative quantification of proteins from two different experimental conditions by mass spectrometry.
-
Bile Acid Probe Treatment and Photo-Crosslinking: The SILAC-labeled cells are treated with a photoreactive and clickable bile acid probe. Subsequent exposure to UV light activates the probe's photoreactive group, leading to the formation of a covalent bond with nearby interacting proteins.
-
Cell Lysis and Click Chemistry: The cells are lysed, and the proteome is harvested. A reporter tag, such as biotin-azide, is then attached to the alkyne handle of the bile acid probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Enrichment of Bile Acid-Binding Proteins: The biotinylated protein-probe complexes are selectively captured and enriched from the total cell lysate using streptavidin-coated beads.
-
On-Bead Digestion and Mass Spectrometry: The enriched proteins are digested into peptides while still bound to the beads. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
Data Analysis: The mass spectrometry data is processed to identify the proteins that were enriched with the bile acid probe and to quantify the relative abundance of these proteins between different experimental conditions (e.g., with and without a competitive inhibitor).
Experimental workflow for bile acid probe-based chemoproteomics.
Detailed Experimental Protocols
Protocol 1: SILAC Labeling of HeLa Cells
This protocol describes the metabolic labeling of HeLa cells for quantitative proteomics.
Materials:
-
HeLa cells
-
DMEM for SILAC (lacking L-lysine and L-arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Media Preparation:
-
Light Medium: Supplement SILAC DMEM with 10% dFBS, 1% Penicillin-Streptomycin, "light" L-lysine, and "light" L-arginine at their normal concentrations.
-
Heavy Medium: Supplement SILAC DMEM with 10% dFBS, 1% Penicillin-Streptomycin, "heavy" L-lysine, and "heavy" L-arginine.
-
-
Cell Culture:
-
Culture two separate populations of HeLa cells.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for at least five cell doublings to ensure near-complete incorporation of the labeled amino acids.
-
-
Harvesting:
-
Once the cells reach approximately 80-90% confluency, they are ready for the experiment.
-
Protocol 2: In-Cell Photo-Crosslinking and Lysis
Materials:
-
SILAC-labeled HeLa cells
-
Photoreactive, clickable bile acid probe (e.g., synthesized as described in Zhuang et al., 2017)
-
DMSO
-
PBS
-
UV lamp (365 nm)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Probe Treatment:
-
For the experimental condition, treat the "light" labeled cells with the bile acid probe (e.g., 50 µM in DMSO) for a specified time (e.g., 1 hour) in serum-free medium.
-
For the control condition, treat the "heavy" labeled cells with DMSO vehicle under the same conditions.
-
-
Photo-Crosslinking:
-
Wash the cells with ice-cold PBS to remove the excess probe.
-
Place the cell culture dishes on ice and irradiate with a 365 nm UV lamp for a specified time (e.g., 5-15 minutes) to induce photo-crosslinking.
-
-
Cell Lysis:
-
After irradiation, wash the cells again with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Mixing of Lysates:
-
Mix the "light" and "heavy" cell lysates in a 1:1 protein ratio.
-
Protocol 3: Click Chemistry and Streptavidin Enrichment
Materials:
-
Mixed SILAC cell lysate
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
Procedure:
-
Click Reaction:
-
To the mixed cell lysate, add biotin-azide, TCEP, TBTA, and CuSO₄.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation, protected from light.
-
-
Protein Precipitation (Optional):
-
Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.
-
-
Streptavidin Enrichment:
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add pre-washed streptavidin-agarose beads to the lysate.
-
Incubate overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency is recommended (e.g., PBS with 1% SDS, followed by PBS with 0.1% SDS, and finally PBS alone).
-
Protocol 4: On-Bead Digestion and LC-MS/MS Analysis
Materials:
-
Streptavidin beads with enriched proteins
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Ammonium bicarbonate buffer
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in a buffer containing urea.
-
Add DTT to reduce the disulfide bonds (e.g., incubate at 37°C for 1 hour).
-
Add IAA to alkylate the free thiols (e.g., incubate in the dark at room temperature for 30 minutes).
-
-
Tryptic Digestion:
-
Wash the beads to remove urea.
-
Resuspend the beads in an ammonium bicarbonate buffer.
-
Add trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. The specific instrument settings for peptide separation and fragmentation will depend on the mass spectrometer used.
-
Data Presentation
The following table summarizes a subset of the bile acid-interacting proteins identified in HeLa cells using a photoaffinity-based chemoproteomic approach. The data is adapted from the supplementary information of Zhuang et al., ACS Central Science, 2017. The SILAC ratio (Heavy/Light) indicates the relative enrichment of the protein with the bile acid probe. A higher ratio suggests a stronger or more specific interaction.
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC Ratio (H/L) | Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 5.2 | Transcription factor involved in cell cycle regulation. |
| P08670 | VIM | Vimentin | 4.8 | Intermediate filament protein involved in cellular structure. |
| P60709 | ACTB | Actin, cytoplasmic 1 | 4.5 | Major component of the cytoskeleton. |
| P14618 | HSPA5 | 78 kDa glucose-regulated protein | 4.2 | Chaperone protein involved in protein folding in the ER. |
| P02768 | ALB | Albumin | 3.9 | Major plasma protein, carrier for various molecules. |
| P62937 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 3.7 | Enzyme involved in protein folding. |
| P08238 | HSP90AB1 | Heat shock protein HSP 90-beta | 3.5 | Chaperone protein involved in signal transduction. |
| P63261 | ACTG1 | Actin, cytoplasmic 2 | 3.3 | Component of the cytoskeleton. |
| Q06830 | HSPA9 | Stress-70 protein, mitochondrial | 3.1 | Mitochondrial chaperone protein. |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 2.9 | Adapter protein involved in signal transduction. |
Signaling Pathway Visualizations
Bile acids exert many of their signaling effects through the activation of specific receptors, most notably the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5).
FXR signaling pathway in the regulation of bile acid synthesis.
TGR5 signaling pathway leading to downstream physiological effects.
Conclusion
The chemoproteomic workflow detailed in these application notes provides a robust framework for the discovery and characterization of bile acid-protein interactions. By combining the specificity of photoaffinity labeling with the quantitative power of SILAC-based mass spectrometry, researchers can gain valuable insights into the complex signaling networks regulated by bile acids. This knowledge is instrumental for the development of novel therapeutic strategies targeting bile acid-related pathways in various diseases.
References
Application of Bile Acid Probes in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids (BAs), traditionally known for their role in lipid digestion, have emerged as crucial signaling molecules that regulate a variety of metabolic and inflammatory pathways.[1][2] This activity is primarily mediated through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors, like TGR5.[2][3] The modulation of these pathways presents significant therapeutic potential for a range of conditions including cholestatic liver diseases, nonalcoholic fatty liver disease (NAFLD), diabetes, and certain cancers.[4]
Bile acid probes, which are structurally modified bile acids often conjugated to reporter molecules like fluorophores or photoaffinity labels, are invaluable tools in drug discovery and development. They enable researchers to investigate the intricate mechanisms of bile acid synthesis, transport, and signaling. These probes facilitate high-throughput screening (HTS) for novel drug candidates that target bile acid transporters and receptors, and are instrumental in assessing the potential for drug-induced liver injury (DILI).
This document provides detailed application notes and protocols for the use of bile acid probes in key assays relevant to drug discovery, along with quantitative data to aid in experimental design and data interpretation.
Key Applications of Bile Acid Probes
-
Screening for Modulators of Bile Acid Transporters: Bile acid probes are extensively used to identify and characterize compounds that inhibit or enhance the activity of key bile acid transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP), the apical sodium-dependent bile acid transporter (ASBT), and the bile salt export pump (BSEP). Inhibition of these transporters, particularly BSEP, is a major mechanism of drug-induced cholestasis. Fluorescent bile acid probes, like cholyl-l-lysyl-fluorescein (CLF), are employed in cell-based assays to quantify the inhibition of bile acid efflux, providing a predictive measure of a drug candidate's cholestatic potential.
-
Identifying Novel Receptor Agonists and Antagonists: Bile acid probes are utilized in cell-based reporter assays to screen for compounds that modulate the activity of bile acid receptors like FXR and TGR5. For instance, luciferase reporter gene assays are commonly used to measure the activation of FXR in response to treatment with test compounds. The discovery of novel FXR agonists is a key strategy for the treatment of metabolic and cholestatic liver diseases.
-
Investigating Drug-Induced Liver Injury (DILI): The disruption of bile acid homeostasis is a significant contributor to DILI. Bile acid probes can be used in in vitro models, such as sandwich-cultured human hepatocytes (SCHH), to assess the potential of drug candidates to cause cholestatic hepatotoxicity. These assays can identify compounds that upregulate bile acid synthesis or inhibit their transport, leading to the intracellular accumulation of cytotoxic bile acids.
-
Target Identification and Mechanistic Studies: Clickable photoaffinity bile acid probes are powerful tools for identifying the protein interaction partners of bile acids in living cells. This chemoproteomic approach allows for the discovery of novel off-target effects of drugs and provides deeper insights into the signaling networks regulated by bile acids.
Signaling Pathways and Experimental Workflows
Bile Acid Signaling Pathways
Bile acids exert their signaling effects through the activation of multiple receptors, with FXR and TGR5 being the most extensively studied. The activation of these receptors triggers complex downstream signaling cascades that regulate gene expression involved in lipid, glucose, and energy metabolism.
Caption: Overview of FXR and TGR5 signaling pathways activated by bile acids.
Experimental Workflow for BSEP Inhibition Assay
The following diagram illustrates a typical workflow for assessing the potential of a test compound to inhibit the Bile Salt Export Pump (BSEP) using a fluorescent bile acid probe.
Caption: Workflow for evaluating BSEP inhibition using fluorescent bile acid probes.
Quantitative Data
The following tables summarize key quantitative data for commonly used bile acid probes and assays.
Table 1: Properties of Common Fluorescent Bile Acid Probes
| Fluorescent Probe | Parent Bile Acid | Fluorophore | Key Applications |
| Cholyl-lysyl-fluorescein (CLF) | Cholic Acid | Fluorescein | Studying hepatic transport and bile duct anatomy. |
| Lithocholyl-lysyl-fluorescein (LLF) | Lithocholic Acid | Fluorescein | Investigating monohydroxy bile salt-induced cholestasis. |
| Cholylglycylaminofluorescein (CGamF) | Cholic Acid | Fluorescein | In vitro drug interaction studies and bile acid transport in liver cells. |
| NBD-Taurocholic Acid (NBD-TCA) | Taurocholic Acid | 4-nitrobenzo-2-oxa-1,3-diazole (NBD) | Intravital analysis of bile acid homeostasis. |
Table 2: Quantitative Parameters for Bile Acid Receptor Activation
| Receptor | Ligand | EC50 (µM) | Assay System |
| FXR | Chenodeoxycholic acid (CDCA) | ~10 | Cell-based luciferase reporter assay |
Table 3: Performance of Total Bile Acid Assay Kits (Enzymatic Cycling Method)
| Parameter | Value |
| Linear Detection Range | 0 - 180 µM |
| Sensitivity | As low as 1 µM |
| Intra-Assay Precision (CV%) | < 4% |
| Inter-Assay Precision (CV%) | < 3% |
Table 4: IC50 Values for BSEP Inhibition by Various Compounds
| Compound | IC50 (µM) | Assay System |
| Cyclosporine A | 2.9 | Humanized mouse-derived hepatocytes with CLF |
| Troglitazone | 1.8 | Humanized mouse-derived hepatocytes with CLF |
| Bosentan | 19 | Humanized mouse-derived hepatocytes with CLF |
| Nefazodone | 4.1 | Humanized mouse-derived hepatocytes with CLF |
Experimental Protocols
Protocol 1: Synthesis of Cholyl-lysyl-fluorescein (CLF)
This protocol is adapted from the method described by Mills et al. (1991).
Materials:
-
Cholic acid
-
N-epsilon-CBZ-l-lysine methyl ester hydrochloride
-
EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)
-
Fluorescein isothiocyanate (FITC)
-
Bicarbonate buffer (pH 9.5)
-
Organic solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Synthesis of Cholyl-lysine (Cholyl-lys): a. Dissolve cholic acid (5 mmol) and an excess of N-epsilon-CBZ-l-lysine methyl ester hydrochloride (7 mmol) in a suitable organic solvent. b. Add EEDQ to the reaction mixture to facilitate amide bond formation. c. Stir the reaction at room temperature until completion (monitor by TLC). d. Purify the resulting cholyl-lysine derivative using column chromatography. A yield of approximately 94% can be expected.
-
Synthesis of Cholyl-lys-fluorescein (CLF): a. Dissolve equimolar amounts of cholyl-lysine (as the sodium salt) and FITC in bicarbonate buffer (pH 9.5). b. Stir the reaction mixture for 16 hours at room temperature. c. Purify the final product, CLF, using appropriate chromatographic techniques. A yield of around 70% is typical.
Protocol 2: Fluorescent Bile Acid Uptake Assay in Cultured Hepatocytes
This protocol describes the real-time visualization of fluorescent bile acid uptake into hepatocytes.
Materials:
-
Hepatocytes (primary or cell line)
-
Glass-bottom dishes or chamber slides
-
Live-cell imaging medium
-
Fluorescent bile acid probe (e.g., CLF, 1-5 µM working concentration)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with an environmental chamber
Procedure:
-
Cell Seeding: Seed hepatocytes onto glass-bottom dishes or chamber slides and culture until they reach 70-80% confluency.
-
Preparation of Staining Solution: On the day of the experiment, dilute the fluorescent bile acid probe stock solution in pre-warmed live-cell imaging medium to the final working concentration.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS.
-
Staining: Add the staining solution to the cells and place them in the environmental chamber of the microscope.
-
Imaging: Immediately begin acquiring images using the fluorescence microscope with the appropriate filter set for the chosen fluorophore. Time-lapse imaging is recommended to visualize the dynamics of uptake.
-
Data Analysis: Quantify the fluorescence intensity within individual cells or subcellular compartments over time using image analysis software.
Protocol 3: BSEP Inhibition Assay in Sandwich-Cultured Hepatocytes
This protocol outlines a method to assess the cholestasis-inducing potential of a test compound by measuring the inhibition of a fluorescent bile acid probe's accumulation in bile canaliculi.
Materials:
-
Sandwich-cultured rat or human hepatocytes
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescent bile acid probe (e.g., CLF)
-
Test compound (potential BSEP inhibitor)
-
Positive control inhibitor (e.g., Cyclosporine A)
-
Fluorescence microscope
Procedure:
-
Preparation of Working Solutions: Prepare the substrate working solution (fluorescent probe in HBSS) and the inhibition working solution (fluorescent probe and test compound in HBSS).
-
Cell Preparation: Aspirate the culture medium from the sandwich-cultured hepatocytes and rinse the cells three times with HBSS.
-
Pre-incubation: Add fresh HBSS to each well and incubate at 37°C for 10 minutes.
-
Incubation: Remove the HBSS and incubate the cells with either the substrate working solution or the inhibition working solution at 37°C for 20 minutes.
-
Washing: Aspirate the working solutions and rinse the cells three times with HBSS. Add fresh HBSS to each well.
-
Imaging and Analysis: Analyze the cells using both light and fluorescence microscopy. Superimpose the images to visualize and quantify the accumulation of the fluorescent probe in the bile canaliculi. A reduction in fluorescence in the canaliculi in the presence of the test compound indicates BSEP inhibition.
Protocol 4: Total Bile Acid Quantification by Enzymatic Cycling Assay
This protocol provides a method for the quantitative determination of total bile acids in biological samples.
Materials:
-
Biological sample (serum, plasma, etc.)
-
Total Bile Acid Assay Kit (containing 3α-hydroxysteroid dehydrogenase, NADH, and a chromogenic probe)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample and Standard Preparation: Prepare samples and a standard curve of known bile acid concentrations according to the kit manufacturer's instructions.
-
Assay Reaction: a. Add the prepared standards and samples to the wells of the 96-well plate. b. Add the probe mix to all wells and incubate for 10 minutes at 37°C. c. Add the reaction mix (containing the enzyme) to initiate the enzymatic cycling.
-
Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 60 minutes, protected from light.
-
Calculation: The rate of change in absorbance is directly proportional to the total bile acid concentration in the sample. Calculate the concentration of total bile acids in the samples by comparing their reaction rates to the standard curve.
Conclusion
Bile acid probes are indispensable tools in modern drug discovery and development. Their application in high-throughput screening and mechanistic studies has significantly advanced our understanding of bile acid biology and its role in health and disease. The protocols and data presented in this document provide a foundation for researchers to effectively utilize these powerful probes in their efforts to discover and develop safer and more effective therapeutics targeting bile acid signaling and transport pathways.
References
- 1. An enzymatic cycling method for the determination of serum total bile acids with recombinant 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diazyme.com [diazyme.com]
- 3. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]
- 4. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with Bile Acid Probes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorescently labeled bile acid probes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I getting a weak or no fluorescence signal?
A weak or nonexistent signal is a common issue that can stem from several factors, ranging from the probe itself to the experimental setup and imaging equipment.
Potential Causes and Solutions:
| Cause | Solution |
| Incorrect Probe Concentration | Optimize the probe concentration by performing a titration. Start with the manufacturer's recommended concentration and test a range of dilutions. |
| Probe Degradation | Ensure proper storage of the bile acid probe, protected from light and stored at the recommended temperature. Prepare fresh dilutions for each experiment. Some fluorophores are susceptible to photobleaching even during storage if exposed to light.[1] |
| Suboptimal Incubation Time/Temperature | Optimize incubation time and temperature to allow for sufficient uptake of the probe. This will be cell-type and transporter dependent. |
| Low Transporter Expression | Confirm that your cell model expresses the relevant bile acid transporters (e.g., NTCP, ASBT, OATPs).[2][3] The expression levels of these transporters can vary between cell lines and even within a population of primary cells.[4] |
| Incorrect Microscope Settings | Ensure you are using the correct filter sets and excitation/emission wavelengths for your specific fluorophore.[5] Check that the light source is on, and the shutter is open. |
| Photobleaching | Minimize the sample's exposure to excitation light. Use neutral density filters to reduce light intensity or shorten exposure times. |
Troubleshooting Workflow for Weak or No Signal
Caption: A flowchart for troubleshooting weak or no fluorescence signal.
My background fluorescence is too high. How can I reduce it?
High background can mask your specific signal, making data interpretation difficult.
Potential Causes and Solutions:
| Cause | Solution |
| Autofluorescence | Check for fluorescence in an unstained control sample. If present, you can try to reduce it by using a lower excitation wavelength or employing commercially available autofluorescence quenching solutions. |
| Non-specific Binding | The probe may be binding to components other than the target transporters. Increase the number and duration of wash steps to remove unbound probe. Consider using a blocking agent if applicable to your assay. |
| Probe Concentration Too High | An excessively high probe concentration can lead to increased non-specific binding and background. Titrate the probe to find the optimal concentration that gives a good signal-to-noise ratio. |
| Fixation Issues | Certain fixatives, like glutaraldehyde, can increase autofluorescence. If your protocol involves fixation, consider switching to a different fixative like paraformaldehyde. |
My signal fades very quickly when I try to image it. What is happening?
This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore.
Strategies to Minimize Photobleaching:
-
Minimize Exposure: The most straightforward way to reduce photobleaching is to limit the sample's exposure to excitation light.
-
Find your region of interest using transmitted light before switching to fluorescence.
-
Use the lowest possible excitation light intensity that still provides a detectable signal.
-
Keep exposure times as short as possible.
-
-
Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade agent. These reagents help to reduce the rate of photobleaching.
-
Choose Robust Dyes: Some fluorophores are inherently more resistant to photobleaching than others. When selecting a bile acid probe, consider the photostability of the attached fluorophore.
-
Image Acquisition: Acquire images quickly and efficiently. If taking a Z-stack, be mindful of the total exposure time.
The fluorescence staining is patchy and inconsistent across cells. Why?
Heterogeneous staining can be a true biological phenomenon or an experimental artifact.
Potential Causes and Solutions:
| Cause | Solution |
| Variable Transporter Expression | Even in a clonal cell line, the expression level of transporters can vary from cell to cell. This can lead to differences in probe accumulation. This is a biological variable to be aware of during analysis. |
| Cell Health | Ensure cells are healthy and not overly confluent, as this can affect transporter function and probe uptake. |
| Uneven Probe Distribution | Ensure the probe is well-mixed in the media and that all cells are evenly exposed during incubation. |
| Complex Transport Dynamics | The accumulation of fluorescent bile acids in hepatocytes can be more complex than in transfected cell lines, potentially involving multiple transporters or intracellular binding factors. |
Experimental Protocols
General Protocol for a Fluorescent Bile Acid Uptake Assay in Cultured Cells
This protocol provides a general framework. Specific parameters such as probe concentration and incubation time should be optimized for your particular cell type and fluorescent bile acid probe.
Workflow Diagram
Caption: A typical workflow for a fluorescent bile acid uptake assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2, or transporter-transfected HEK293 cells) on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Pre-incubation/Washing: Gently wash the cells two to three times with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution - HBSS) to remove culture medium.
-
Probe Incubation: Incubate the cells with the fluorescent bile acid probe diluted to the optimized concentration in the appropriate buffer. Perform the incubation at 37°C for a predetermined amount of time (e.g., 5-30 minutes).
-
Washing: Aspirate the probe solution and wash the cells three times with ice-cold buffer to stop the uptake and remove unbound probe.
-
Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Mounting: If using coverslips, mount them onto glass slides using an antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope with the appropriate filter sets for the fluorophore.
-
Analysis: Quantify the fluorescence intensity per cell or per field of view using image analysis software.
Quantitative Data Summary
The interaction of fluorescent bile acid probes with various transporters is crucial for interpreting experimental results. The table below summarizes the substrate specificity of some fluorescent bile acid derivatives for key hepatic and intestinal transporters.
| Fluorescent Probe | Transporter | Interaction | Reference |
| Tauro-nor-THCA-24-DBD | hNTCP, rNtcp | Substrate | |
| Tauro-nor-THCA-24-DBD | OATP1B1, OATP1B3 | Substrate | |
| Tauro-nor-THCA-24-DBD | BSEP/Bsep | Substrate | |
| 3β-NBD-TCA | mNtcp, mAsbt | Substrate | |
| CDCGamF | ntcp | Strong Substrate | |
| NBD-CA | oatp1a1 | Strong Substrate | |
| CGamF | ntcp, oatp1a1 | Weak/No Substrate | |
| Cholic/Chenodeoxycholic Acid Derivatives | OATP1B1, OATP1B3, OATP2B1 | Substrate | |
| Cholic/Chenodeoxycholic Acid Derivatives | NTCP, ASBT, BSEP | Not a Substrate |
Signaling and Transport Pathways
Simplified Bile Acid Uptake into a Hepatocyte
Bile acids are taken up from the blood into hepatocytes primarily by the Na+-taurocholate cotransporting polypeptide (NTCP) and various Organic Anion Transporting Polypeptides (OATPs). This diagram illustrates the entry of a fluorescently labeled bile acid into a liver cell.
References
- 1. pcrbio.com [pcrbio.com]
- 2. Characterization of Novel Fluorescent Bile Salt Derivatives for Studying Human Bile Salt and Organic Anion Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous accumulation of fluorescent bile acids in primary rat hepatocytes does not correlate with their homogenous expression of ntcp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Bile Acid Probe Pull-Down Assays: A Technical Support Center for Reducing Non-Specific Binding
Welcome to the technical support center for bile acid probe pull-down assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to non-specific binding in their experiments. High non-specific binding can obscure true interactions and lead to false positives, compromising the integrity of your results. This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to help you achieve cleaner, more reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during bile acid probe pull-down assays in a question-and-answer format, offering specific solutions to mitigate non-specific binding.
Q1: What are the primary causes of high non-specific binding in bile acid probe pull-down assays?
A1: High non-specific binding in these assays typically stems from two main sources: the inherent properties of bile acids and the general principles of affinity purification.
-
Hydrophobic and Amphipathic Nature of Bile Acids: Bile acids are amphipathic molecules, possessing both hydrophobic and hydrophilic faces. This dual nature can lead to non-specific hydrophobic and ionic interactions with proteins and other cellular components, causing them to bind to the bile acid probe or the beads.[1][2][3] The hydrophobicity of bile acids can also induce conformational changes in proteins, exposing hydrophobic regions that may lead to aggregation and non-specific binding.[1][3]
-
Non-Specific Binding to the Affinity Matrix: Proteins can non-specifically adhere to the surface of the agarose or magnetic beads used as the solid support. This is a common issue in most affinity purification techniques.
-
Ionic Interactions: Electrostatic interactions between charged residues on proteins and the bile acid probe or the beads can also contribute to non-specific binding.
Q2: How can I optimize my lysis buffer to minimize non-specific binding from the start?
A2: The composition of your lysis buffer is critical in preventing non-specific interactions from the outset. A well-formulated lysis buffer should efficiently solubilize target proteins while minimizing the denaturation and aggregation that can lead to non-specific binding.
-
Detergents: Incorporating non-ionic detergents like NP-40 or Triton X-100 at concentrations between 0.1% and 0.5% can help to disrupt non-specific hydrophobic interactions. However, it's crucial to use the mildest detergent possible that still allows for efficient cell lysis and protein solubilization to preserve native protein conformations. For membrane-associated proteins, stronger detergents like CHAPS might be necessary, but these should be used with caution due to their higher potential for denaturation.
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl or KCl) in the lysis buffer to 150-500 mM can help to disrupt non-specific ionic interactions.
-
pH: Maintaining a physiological pH (typically 7.2-7.6) with a suitable buffering agent (e.g., Tris-HCl, HEPES) is important for protein stability.
Table 1: Example Lysis Buffer Compositions for Bile Acid Probe Pull-Down Assays
| Component | Standard Lysis Buffer | Optimized Lysis Buffer for Hydrophobic Probes |
| Buffering Agent | 50 mM Tris-HCl, pH 7.4 | 50 mM HEPES, pH 7.5 |
| Salt | 150 mM NaCl | 300 mM NaCl |
| Detergent | 1% Triton X-100 | 0.2% NP-40 |
| Glycerol | 10% | 15% |
| Additives | 1 mM EDTA, Protease Inhibitors | 1 mM EDTA, Protease & Phosphatase Inhibitors |
This table provides illustrative examples. Optimal concentrations should be determined empirically.
Q3: What is "pre-clearing" the lysate, and how does it help reduce non-specific binding?
A3: Pre-clearing is a crucial step to remove proteins and other molecules from your cell lysate that have a high propensity to bind non-specifically to the affinity beads. This is achieved by incubating the lysate with beads alone (without the bile acid probe) before the actual pull-down experiment. The "sticky" proteins bind to these "decoy" beads, which are then discarded. The resulting supernatant, or pre-cleared lysate, will have a reduced background of non-specific binders.
Q4: How do I effectively use blocking agents to prevent non-specific binding to the beads?
A4: Blocking the beads with a protein that is unlikely to interact specifically with your target, such as Bovine Serum Albumin (BSA), can significantly reduce non-specific binding. The blocking protein saturates the non-specific binding sites on the bead surface, preventing other proteins from adhering. A common practice is to incubate the beads with a 1-3% BSA solution in your wash buffer before adding the cell lysate.
Q5: My wash steps don't seem to be effective. How can I optimize my wash buffer and procedure?
A5: Stringent and optimized washing is key to removing non-specifically bound proteins while preserving the specific interaction between your bile acid probe and its target.
-
Increase Stringency: Gradually increase the stringency of your wash buffer. This can be achieved by:
-
Increasing Salt Concentration: Raising the NaCl or KCl concentration (e.g., up to 500 mM) can disrupt ionic interactions.
-
Adding Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) can help to reduce hydrophobic interactions.
-
-
Increase Number and Duration of Washes: Performing more wash steps (e.g., 4-6 times) and increasing the incubation time for each wash can improve the removal of non-specific binders.
-
Varying pH: In some cases, a slight shift in the pH of the wash buffer can help to disrupt non-specific interactions. However, care must be taken not to disrupt the specific interaction of interest.
Table 2: Example Wash Buffer Compositions for Increasing Stringency
| Stringency Level | Salt Concentration (NaCl) | Detergent (Tween-20) |
| Low | 150 mM | 0.05% |
| Medium | 300 mM | 0.1% |
| High | 500 mM | 0.2% |
This table provides illustrative examples. The optimal stringency should be determined empirically by testing a range of conditions.
Q6: I'm still seeing a high background. Are there any other strategies I can try?
A6: If you've optimized your buffers and protocols and still face high background, consider these additional strategies:
-
Reduce the Amount of Lysate: Using a smaller amount of cell lysate can decrease the concentration of potential non-specific binders.
-
Optimize Incubation Times: Shorter incubation times for the lysate with the beads may reduce the opportunity for weak, non-specific interactions to occur.
-
Use a Different Type of Bead: Different bead materials (e.g., agarose vs. magnetic) can have different non-specific binding properties. Testing different types of beads may help to reduce background.
-
Elution Strategy: Instead of a harsh elution with SDS-PAGE sample buffer, consider a competitive elution with a high concentration of free bile acid. This can be more specific and reduce the co-elution of non-specifically bound proteins. Alternatively, a step-wise elution with increasing salt concentration or decreasing pH can help to selectively elute your protein of interest.
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at reducing non-specific binding.
Protocol 1: Pre-Clearing Cell Lysate
-
Prepare Beads: For each 1 mL of cell lysate, take 50 µL of a 50% slurry of your chosen beads (e.g., Streptavidin-agarose if your bile acid probe is biotinylated).
-
Wash Beads: Wash the beads three times with 1 mL of ice-cold Lysis Buffer (without protease inhibitors). Centrifuge at 500 x g for 1 minute at 4°C between each wash and discard the supernatant.
-
Incubate Lysate with Beads: Add the washed beads to your clarified cell lysate.
-
Incubate: Incubate the mixture on a rotator at 4°C for 1-2 hours.
-
Separate Beads: Pellet the beads by centrifugation at 500 x g for 5 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube. This lysate is now ready for your pull-down assay.
Protocol 2: BSA Blocking of Affinity Beads
-
Prepare Beads: Aliquot the required amount of beads for your pull-down experiment into a microcentrifuge tube.
-
Wash Beads: Wash the beads three times with 1 mL of Wash Buffer (e.g., PBS or TBS with 0.1% Tween-20).
-
Prepare Blocking Buffer: Prepare a 1% (w/v) BSA solution in your Wash Buffer.
-
Incubate Beads with Blocking Buffer: Resuspend the washed beads in 1 mL of the 1% BSA blocking buffer.
-
Incubate: Incubate on a rotator at 4°C for at least 1 hour (overnight incubation is also possible).
-
Wash Blocked Beads: Wash the beads twice with 1 mL of Wash Buffer to remove any unbound BSA.
-
Proceed with Pull-Down: The blocked beads are now ready to be incubated with your pre-cleared lysate and bile acid probe.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting non-specific binding.
Caption: Workflow for a bile acid probe pull-down assay with steps to reduce non-specific binding.
Caption: A decision tree for troubleshooting non-specific binding in pull-down assays.
References
- 1. Thermodynamic analysis of the effect of concentrated salts on protein interaction with hydrophobic and polysaccharide columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
Technical Support Center: Improving Cellular Uptake of Fluorescent Bile acid Probes
Welcome to the technical support center for fluorescent bile acid probe applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving the cellular uptake of these probes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing weak or no fluorescent signal in my cells?
A1: A weak or non-existent signal can stem from several factors:
-
Low Transporter Expression: The cell line you are using may not express the necessary bile acid uptake transporters, such as the Na+-taurocholate cotransporting polypeptide (NTCP) or organic anion transporting polypeptides (OATPs).[1][2] It has been observed that primary hepatocytes can lose expression of these transporters after several days in culture.[1]
-
Probe Aggregation: Fluorescent probes can aggregate at high concentrations or in inappropriate buffer conditions, leading to fluorescence quenching.[3] Visually inspect the probe solution for precipitates and consider diluting the stock solution.[3]
-
Photobleaching: Prolonged exposure to excitation light can cause irreversible photochemical destruction of the fluorophore, leading to signal loss.
-
Incorrect Imaging Settings: Ensure the excitation and emission settings on your microscope are correctly matched to the spectral properties of your fluorescent bile acid probe.
-
Suboptimal Probe Choice: Not all fluorescent bile acid probes are transported equally by all transporters. For example, in stably transfected HeLa cells, NTCP prefers chenodeoxycholylglycylamidofluorescein (CDCGamF), while OATP1a1 prefers 7-β-nitrobenzoxadiazole 3-α hydroxy 5-β cholan-24-oic acid (NBD-CA).
Q2: My fluorescent signal is highly variable between individual cells. What could be the cause?
A2: Cell-to-cell variability in fluorescent bile acid accumulation is a known phenomenon and can be attributed to:
-
Heterogeneous Transporter Expression: In transfected cell lines, variable expression levels of the transporter protein can lead to differences in probe uptake.
-
Regulation of Transporter Activity: Even with uniform transporter expression, as seen in primary hepatocytes, the activity of transporters like NTCP can be downregulated in a subset of cells. This can be influenced by factors like the cellular distribution of the transporter.
-
Cell Viability: While studies have shown that variable accumulation is not always due to changes in membrane permeability or cell viability, it is good practice to co-stain with a viability dye like propidium iodide to exclude dead or dying cells from your analysis.
-
Cell Culture Conditions: Culturing primary hepatocytes in a 3D sandwich configuration has been shown to maintain higher and more consistent fluorescent bile acid accumulation compared to 2D cultures.
Q3: I am observing high background fluorescence. How can I reduce it?
A3: High background can obscure your signal and make quantification difficult. To reduce it:
-
Optimize Probe Concentration: Using too high a concentration of the fluorescent probe can lead to increased non-specific binding and background.
-
Washing Steps: Ensure adequate washing steps after incubation with the probe to remove any unbound extracellular probe.
-
Use Phenol Red-Free Medium: Phenol red in cell culture medium is fluorescent and can contribute to high background.
-
Optimize Imaging Parameters: Reduce the excitation light intensity to the lowest level that still provides a detectable signal and use appropriate filters to minimize bleed-through from other fluorescent sources.
Q4: How can I be sure that the uptake I'm seeing is specific to bile acid transporters?
A4: To validate the specificity of your fluorescent bile acid probe uptake, you can perform the following control experiments:
-
Use of Inhibitors: Co-incubate your cells with known inhibitors of bile acid transporters. For example, taurocholate (TC) and cyclosporin A can inhibit NTCP-mediated transport.
-
Competition Assays: Perform uptake assays in the presence of an excess of a non-fluorescent bile acid. A significant reduction in the fluorescent signal would indicate competition for the same transport mechanism.
-
Use of Transporter-Deficient Cell Lines: Compare the uptake in your experimental cell line to a control cell line that does not express the bile acid transporter of interest.
-
Sodium Dependence: For sodium-dependent transporters like NTCP and the apical sodium-dependent bile acid transporter (ASBT), performing the uptake assay in a sodium-free buffer should significantly reduce the signal.
Q5: My cells are dying during the experiment. What could be the cause and how can I prevent it?
A5: Cell death during live-cell imaging with fluorescent probes can be caused by:
-
Phototoxicity: The generation of reactive oxygen species during fluorescence excitation can be toxic to cells, leading to membrane blebbing, vacuole formation, and cell death. To minimize phototoxicity, reduce the intensity and duration of light exposure, use a camera with high sensitivity, and turn off the excitation light when not acquiring images.
-
Probe-Induced Cytotoxicity: Some bile acids, particularly hydrophobic ones, can be cytotoxic at high concentrations. It is important to use the lowest effective concentration of the fluorescent bile acid probe.
Troubleshooting Guides
Issue: Weak or Fading Signal
| Possible Cause | Troubleshooting Steps |
| Photobleaching | - Reduce excitation light intensity and exposure time. - Use an anti-fade mounting medium for fixed-cell imaging. - Choose more photostable fluorescent dyes if possible. |
| Low Transporter Expression | - Use cell lines known to express high levels of the target transporter (e.g., HepaRG cells, primary hepatocytes). - For primary hepatocytes, use them shortly after isolation or in a 3D sandwich culture to maintain transporter expression. - Consider transiently or stably transfecting your cell line with the transporter of interest. |
| Probe Aggregation | - Visually inspect the probe solution for cloudiness or precipitates. - Prepare fresh dilutions of the probe from a stock solution. - Consider brief sonication of the stock solution to break up aggregates. - Optimize buffer conditions (pH, ionic strength). |
Issue: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| Excess Probe | - Titrate the fluorescent probe to determine the optimal concentration with the best signal-to-noise ratio. |
| Inadequate Washing | - Increase the number and duration of washing steps after probe incubation. |
| Autofluorescence | - Image an unstained control sample to assess the level of cellular autofluorescence. - Use fluorophores with emission in the far-red spectrum to minimize autofluorescence. |
| Medium Components | - Use phenol red-free imaging medium. |
Experimental Protocols
Protocol 1: Fluorescent Bile Acid Uptake Assay in Adherent Cells
-
Cell Seeding: Seed cells in a multi-well imaging plate (e.g., 96-well black, clear bottom) at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells under optimal conditions (e.g., 37°C, 5% CO2). For primary hepatocytes, consider a collagen sandwich culture to maintain transporter function.
-
Washing: On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed incubation buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES, pH 7.4).
-
Pre-incubation: Incubate the cells in the transport buffer for at least 20 minutes at 37°C.
-
Probe Incubation: Remove the pre-incubation buffer and add the transport buffer containing the fluorescent bile acid probe at the desired concentration. For kinetic studies, this incubation time can be varied. A typical incubation is 10 minutes at 37°C.
-
Termination of Uptake: To stop the uptake, aspirate the probe-containing buffer and immediately wash the cells three times with ice-cold PBS.
-
Image Acquisition: Add imaging buffer (e.g., PBS) to the wells and acquire images using a fluorescence microscope or a high-content imaging system with the appropriate filter sets.
-
Image Analysis: Quantify the intracellular fluorescence intensity using image analysis software. This is often done by tracing individual cells, measuring the average fluorescence intensity, and subtracting the background fluorescence from a region without cells.
Protocol 2: Validating Transporter-Specific Uptake
-
Follow steps 1-4 of Protocol 1.
-
Inhibitor/Competitor Incubation: For the experimental wells, add transport buffer containing the fluorescent bile acid probe and a known inhibitor (e.g., 10 µM taurocholate for NTCP) or a non-fluorescent bile acid competitor. For control wells, add the transport buffer with the fluorescent probe only.
-
Continue with steps 5-8 of Protocol 1.
-
Data Analysis: Compare the mean fluorescence intensity of the inhibitor/competitor-treated cells to the control cells. A significant decrease in fluorescence in the presence of the inhibitor/competitor indicates transporter-specific uptake.
Quantitative Data Summary
Table 1: Inhibition of CDCGamF Uptake in NTCP-Expressing HeLa Cells
| Inhibitor | Concentration | % Inhibition |
| Taurocholate (TC) | 10 µM | 98% |
| Taurodeoxycholate (TDC) | 10 µM | 95% |
| Taurodeoxycholate (TDC) | 1 µM | 40% |
| Data summarized from a study on NTCP-mediated transport. |
Table 2: Biliary Excretion Index (BEI) of Tauro-nor-THCA-24-DBD
| Cell Type | BEI |
| Sandwich-Cultured Rat Hepatocytes (SCRH) | 26% |
| Sandwich-Cultured Human Hepatocytes (SCHH) | 32% |
| SCRH with Cyclosporin A | 5% |
| SCRH (Real-time Confocal Imaging) | 75% |
| Data from a study characterizing a fluorescent bile acid analogue. |
Visualizations
Caption: Workflow for a fluorescent bile acid uptake assay.
Caption: Inhibition of transporter-mediated probe uptake.
References
- 1. Heterogeneous accumulation of fluorescent bile acids in primary rat hepatocytes does not correlate with their homogenous expression of ntcp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Assessing and Minimizing Phototoxicity of Fluorescent Bile Acid Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and minimizing phototoxicity associated with fluorescent bile acid probes.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern when using fluorescent bile acid probes?
A1: Phototoxicity is cell damage or death induced by light exposure in the presence of a photosensitizing agent, in this case, the fluorescent bile acid probe. Upon excitation by light, fluorescent molecules can generate reactive oxygen species (ROS), which are highly reactive and can damage cellular components like lipids, proteins, and DNA. This can lead to altered cellular function, apoptosis, or necrosis, thereby compromising the validity of experimental results.
Q2: What are the early signs of phototoxicity in my cell cultures?
A2: Early indicators of phototoxicity can be subtle and may precede overt cell death. These include:
-
Changes in cell morphology, such as rounding or blebbing.
-
Altered organelle dynamics, for example, mitochondrial fragmentation or swelling.
-
Reduced cell motility or changes in cell migration patterns.
-
A decrease in the rate of cell proliferation.
Q3: How can I choose a fluorescent bile acid probe with potentially lower phototoxicity?
A3: When selecting a probe, consider the following:
-
Fluorophore Properties: Probes with higher quantum yields and photostability are often preferable as they require less excitation light, thus reducing the overall light dose delivered to the sample.
-
Excitation Wavelength: Longer wavelength fluorophores (e.g., red or far-red) are generally less phototoxic than those excited by shorter wavelengths (e.g., blue or UV light) because lower-energy photons are less likely to induce cellular damage.
Q4: Can I add supplements to my imaging media to reduce phototoxicity?
A4: Yes, supplementing your imaging medium with antioxidants can help mitigate phototoxicity by scavenging ROS. Commonly used supplements include Trolox (a water-soluble vitamin E analog) and N-acetylcysteine (NAC). It is important to note that the effectiveness of these supplements can be cell-type dependent, and they should be tested for their impact on your specific experimental system.
Q5: What are the best microscopy practices to minimize phototoxicity?
A5: To minimize phototoxicity during imaging, you should:
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.
-
Use Sensitive Detectors: Employing high-sensitivity detectors, such as electron-multiplying charge-coupled device (EMCCD) or scientific complementary metal-oxide-semiconductor (sCMOS) cameras, can help reduce the required excitation light intensity.
-
Control Illumination: Use shutters to block the excitation light path when not acquiring images to prevent unnecessary exposure.
-
Choose the Right Technique: For long-term live-cell imaging, techniques like spinning-disk confocal or light-sheet microscopy are generally less phototoxic than laser-scanning confocal microscopy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Probe concentration is too high.- Incomplete removal of unbound probe.- Autofluorescence from cell culture medium or plasticware. | - Titrate the probe to the lowest effective concentration.- Ensure thorough washing steps after probe incubation.- Use phenol red-free medium and imaging-specific plasticware. |
| Inconsistent fluorescence intensity between cells | - Heterogeneous expression of bile acid transporters (e.g., NTCP, OATPs).- Variations in cell health or cell cycle stage. | - Analyze a large population of cells to obtain statistically significant data.- Co-stain with a marker for transporter expression if possible.- Ensure a healthy and synchronized cell population. |
| Rapid photobleaching | - High excitation light intensity.- High rate of image acquisition. | - Reduce the excitation intensity and/or exposure time.- Decrease the frequency of image acquisition in time-lapse experiments.- Consider using an anti-fade mounting medium for fixed-cell imaging. |
| Observed changes in cell morphology or behavior after imaging | - Phototoxicity due to excessive light exposure. | - Implement the phototoxicity minimization strategies outlined in the FAQs.- Perform a phototoxicity control experiment (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Assessing Cell Viability Using a Resazurin-Based Assay
This protocol provides a method to assess the impact of fluorescent bile acid probe and light exposure on cell viability.
Materials:
-
Hepatocytes (e.g., HepG2, primary hepatocytes)
-
Fluorescent bile acid probe of interest
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microscope
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Probe Incubation: Incubate the cells with the fluorescent bile acid probe at the desired concentration and for the appropriate duration, following your experimental protocol. Include control wells with vehicle-treated cells.
-
Light Exposure: Expose the plate to the same light source and duration used in your imaging experiments. Include a "dark" control plate that is incubated with the probe but not exposed to light.
-
Post-Exposure Incubation: After light exposure, wash the cells with fresh medium and return them to the incubator for a period of 24-48 hours.
-
Resazurin Assay:
-
Add resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence of the resorufin product using a plate reader.
-
-
Data Analysis: Compare the fluorescence intensity of the light-exposed cells to the dark control and vehicle-treated cells to determine the percentage of viable cells.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS generation.
Materials:
-
Hepatocytes
-
Fluorescent bile acid probe of interest
-
H2DCFDA (e.g., 10 mM stock in DMSO)
-
Phenol red-free cell culture medium
-
Positive control (e.g., H₂O₂)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed hepatocytes on glass-bottom dishes or chamber slides suitable for microscopy.
-
Probe Incubation: Load the cells with the fluorescent bile acid probe as per your experimental protocol.
-
H2DCFDA Loading:
-
Wash the cells with warm PBS.
-
Incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells to remove excess H2DCFDA.
-
Mount the dish on the microscope stage.
-
Acquire a baseline image of the H2DCFDA fluorescence.
-
Expose the cells to the excitation light for your fluorescent bile acid probe.
-
Acquire images of the H2DCFDA fluorescence at set time intervals during and after light exposure.
-
-
Data Analysis: Quantify the increase in H2DCFDA fluorescence intensity over time as an indicator of ROS production. Compare the results to cells not treated with the bile acid probe and to a positive control.
Quantitative Data Summary
The following tables summarize key parameters for assessing phototoxicity.
Table 1: Common Assays for Assessing Phototoxicity
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| Cell Viability Assays | ||||
| Resazurin (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells. | Cell viability | High sensitivity, non-toxic, simple protocol. | Signal can be influenced by changes in cellular metabolism. |
| MTT/XTT | Reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases. | Metabolic activity | Well-established, cost-effective. | Requires a solubilization step (MTT), can be toxic to cells. |
| ROS Detection Assays | ||||
| H2DCFDA | Oxidation of non-fluorescent H2DCF to fluorescent DCF by ROS. | General oxidative stress | High sensitivity, widely used. | Not specific for a particular ROS, can be prone to auto-oxidation. |
| Dihydroethidium (DHE) | Oxidation by superoxide to a red fluorescent product that intercalates with DNA. | Superoxide levels | More specific for superoxide than H2DCFDA. | Can be oxidized by other reactive species. |
| Apoptosis Assays | ||||
| Annexin V Staining | Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. | Apoptosis | Detects early stages of apoptosis. | Requires co-staining with a viability dye (e.g., propidium iodide) to distinguish from necrotic cells. |
Visualizations
Caption: Generalized signaling pathway of phototoxicity induced by fluorescent probes.
Caption: Experimental workflow for assessing the phototoxicity of fluorescent probes.
strategies to prevent quenching of fluorescent bile acid signals
Welcome to the Technical Support Center for Fluorescent Bile Acid Assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving fluorescent bile acid signals.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your fluorescent bile acid experiments.
Problem 1: Rapid Loss of Fluorescence Signal (Photobleaching)
Symptoms: The fluorescent signal is initially bright but fades quickly during image acquisition.
Possible Causes & Solutions:
| Cause | Solution |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[1][2] |
| Prolonged Exposure Time | Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.[1][3] |
| Oxygen-Mediated Photodamage | Use a high-quality antifade mounting medium containing reactive oxygen species (ROS) scavengers.[4] |
| Inherent Photolability of the Probe | If possible, switch to a more photostable fluorescent bile acid analog. Some dyes are formulated to be more resistant to photobleaching. |
Problem 2: Weak or No Initial Fluorescence Signal
Symptoms: The fluorescence intensity is low from the start of the experiment.
Possible Causes & Solutions:
| Cause | Solution |
| Low Probe Concentration | Increase the concentration of the fluorescent bile acid probe. Perform a titration to find the optimal concentration that maximizes signal without causing self-quenching. |
| Suboptimal pH | The fluorescence of many probes is pH-sensitive. Ensure the buffer pH is optimal for your specific probe. Some probes are designed for acidic environments. |
| Inefficient Cellular Uptake | Verify that the cell type you are using expresses the appropriate bile acid transporters (e.g., NTCP, ASBT, OATPs) for the chosen fluorescent bile acid analog. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of your fluorescent probe. |
Problem 3: High Background Fluorescence
Symptoms: The background fluorescence is high, leading to a poor signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Solution |
| Excess Unbound Probe | Thoroughly wash the cells with an appropriate buffer (e.g., PBS) after incubation with the fluorescent bile acid to remove any unbound probe. |
| Cell Autofluorescence | Image an unstained sample of your cells to determine the level of autofluorescence. If significant, you may need to use a fluorescent probe with emission in the red or near-infrared spectrum to minimize this effect. Turning off room lights during imaging can also help. |
| Contaminated Reagents or Media | Use fresh, high-quality reagents and media. Phenol red in culture media can be a source of background fluorescence. |
| Antifade Reagent Autofluorescence | Some antifade reagents, like p-Phenylenediamine (PPD), can be prone to autofluorescence. Consider using an alternative antifade reagent. |
Problem 4: Signal Self-Quenching
Symptoms: Increasing the concentration of the fluorescent bile acid probe leads to a decrease, rather than an increase, in fluorescence intensity.
Possible Causes & Solutions:
| Cause | Solution |
| Probe Aggregation | High concentrations of fluorescent probes can lead to self-quenching due to aggregation. Reduce the probe concentration. |
| Probe Design | Some fluorescent dyes are more prone to aggregation. Consider using probes with asymmetrically charged fluorophores, which are designed to minimize π-stacking and self-quenching. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is fluorescence quenching and why is it a problem in bile acid assays?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. In the context of fluorescent bile acid assays, quenching can be caused by several factors including photobleaching (light-induced destruction of the fluorophore), self-quenching at high concentrations, and interactions with the surrounding environment (e.g., pH, proteins). This is problematic as it can lead to a reduced signal-to-noise ratio, compromising image quality and the accuracy of quantitative measurements.
Q2: How do I choose the right fluorescent bile acid analog for my experiment?
A2: The choice of a fluorescent bile acid analog depends on the specific application and the transport proteins being investigated. Consider the parent bile acid, the fluorophore, and the intended application (e.g., studying cholestasis, visualizing bile duct anatomy, or investigating drug interactions). For example, NBD-coupled bile acids have been systematically evaluated as substrates for various bile salt carriers.
Experimental Conditions
Q3: How does pH affect my fluorescent bile acid signal?
A3: The fluorescence of many fluorophores is pH-dependent. For instance, the absorption spectrum of Cholylamidofluorescein (CamF) is dependent on pH. It is crucial to maintain an optimal and stable pH throughout your experiment to ensure consistent fluorescence. Some probes are specifically designed to be more fluorescent in acidic environments.
Q4: Can serum proteins like albumin affect my results?
A4: Yes, serum proteins, particularly albumin, can bind to bile acids and may affect their transport and fluorescence properties. The binding of bile acids to human serum albumin (HSA) can enhance fluorescence emission. However, high concentrations of serum protein can also have an inhibitory effect on some enzymatic assays for bile acids.
Troubleshooting Specific Issues
Q5: What are antifade reagents and how do they prevent quenching?
A5: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. Most antifade reagents are reactive oxygen species (ROS) scavengers that protect the fluorophore from photodamage. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).
Q6: How can I improve the signal-to-noise ratio in my images?
A6: To improve the signal-to-noise ratio, you can either increase the signal or decrease the noise. To increase the signal, you can optimize the probe concentration and ensure your microscope's detector is efficient at the emission wavelength of your probe. To decrease noise, you can reduce background fluorescence by washing away unbound probe, using appropriate filters, and minimizing cell autofluorescence.
Experimental Protocols & Data
Key Experimental Protocols
Protocol 1: Live-Cell Imaging of Fluorescent Bile Acid Uptake
-
Cell Seeding: Seed hepatocytes on glass-bottom dishes suitable for microscopy and culture until they reach 70-80% confluency.
-
Preparation of Staining Solution: Dilute the fluorescent bile acid analog stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically 1-5 µM).
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove residual culture medium.
-
Staining: Add the staining solution to the cells and incubate in the environmental chamber of the microscope.
-
Imaging: Immediately begin acquiring images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Time-lapse imaging is recommended to visualize uptake dynamics.
-
Data Analysis: Quantify the fluorescence intensity within individual cells over time using image analysis software.
Protocol 2: Fixed-Cell Imaging of Fluorescent Bile Acid Distribution
-
Follow steps 1-4 from the live-cell imaging protocol.
-
Fixation: After incubation with the fluorescent bile acid, fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. A mounting medium containing DAPI can be used to visualize the nuclei.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.
Quantitative Data Summary
Table 1: Photostability of Common Fluorophores in Different Antifade Reagents
| Fluorophore | Mounting Medium | Half-life (seconds) |
| Fluorescein | 90% glycerol in PBS (pH 8.5) | 9 |
| Fluorescein | Vectashield | 96 |
| Tetramethyl rhodamine | 90% glycerol in PBS (pH 8.5) | 7 |
| Tetramethyl rhodamine | Vectashield | 330 |
| Coumarin | 90% glycerol in PBS (pH 8.5) | 25 |
| Coumarin | Vectashield | 106 |
Table 2: Common Fluorescent Bile Acid Analogs and Their Applications
| Fluorescent Analog | Parent Bile Acid | Fluorophore | Key Applications |
| Lithocholyl-lysyl-fluorescein (LLF) | Lithocholic Acid | Fluorescein | Studying monohydroxy bile salt-induced cholestasis. |
| Cholyl-lysyl-fluorescein (CLF) | Cholic Acid | Fluorescein | Visualizing bile duct anatomy and studying hepatic transport. |
| Cholylglycylaminofluorescein (CGamF) | Cholic Acid | Fluorescein | Investigating bile acid transport in liver cells and for in vitro drug interaction studies. |
| NBD-TCA | Taurocholic Acid | NBD | Intravital analysis of bile acid homeostasis. |
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorescent bile acid.
References
determining the optimal concentration of bile acid probe for experiments
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for determining the optimal concentration of bile acid probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are bile acid probes and what are they used for?
Bile acid probes are modified bile acids, often conjugated to fluorescent molecules or other reporters, used to study various cellular processes. They are instrumental in investigating bile acid transport, uptake, and signaling pathways.[1][2][3][4] These probes allow for real-time visualization and quantification of bile acid dynamics within living cells.[1] Common modifications include attaching fluorescent dyes like NBD or fluorescein to the bile acid side-chain.
Q2: What are the key signaling pathways activated by bile acids?
Bile acids are not only digestive aids but also crucial signaling molecules that activate specific receptors. The two primary receptors are:
-
Farnesoid X Receptor (FXR): A nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and lipid and glucose metabolism.
-
Takeda G protein-coupled receptor 5 (TGR5): A membrane-bound receptor that, upon activation, influences energy metabolism, inflammation, and insulin secretion.
Understanding these pathways is essential for interpreting the effects of bile acid probes in your experiments.
Q3: Why is determining the optimal probe concentration so critical?
The concentration of the bile acid probe directly impacts experimental outcomes.
-
Too Low: A concentration that is too low will result in a weak signal, making it difficult to distinguish from background noise and leading to inaccurate quantification.
-
Too High: An excessively high concentration can lead to cytotoxicity, causing cell stress or death, which confounds the experimental results. It can also cause non-specific binding and saturation of cellular transport mechanisms.
The goal is to find a concentration that provides a robust signal without inducing adverse cellular effects.
Troubleshooting Guide
Q1: My signal-to-noise ratio is low. How can I improve it?
A low signal-to-noise ratio can be caused by insufficient probe concentration, high background fluorescence, or suboptimal imaging settings.
| Potential Cause | Troubleshooting Step |
| Insufficient Probe Concentration | Increase the probe concentration incrementally. Perform a dose-response curve to identify the lowest concentration that gives a detectable signal. |
| High Background Fluorescence | Wash cells thoroughly with fresh buffer after probe incubation to remove unbound probe. Use a phenol red-free medium during imaging. |
| Suboptimal Imaging Settings | Optimize microscope settings (e.g., exposure time, gain) to maximize signal detection while minimizing background. |
| Low Probe Uptake | Ensure the cell type used expresses the necessary bile acid transporters (e.g., ASBT, NTCP). Verify transporter activity with a positive control. |
Q2: I am observing significant cell death in my experiment. What should I do?
Cell death is a common issue when working with bile acids, which can be inherently cytotoxic at high concentrations.
Actionable Steps:
-
Perform a Cytotoxicity Assay: Use an assay like MTT, XTT, or SRB to determine the concentration at which the probe becomes toxic to your specific cell line.
-
Reduce Probe Concentration: Based on the cytotoxicity assay, select a concentration well below the toxic threshold (e.g., below the IC20).
-
Shorten Incubation Time: High concentrations can sometimes be used for very short durations. Run a time-course experiment to find the shortest time needed to get a sufficient signal.
Q3: My results are not reproducible. What are the common sources of variability?
Lack of reproducibility can stem from several factors.
| Source of Variability | Recommendation |
| Cell Passage Number & Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the start of each experiment. |
| Reagent Preparation | Prepare fresh dilutions of the bile acid probe for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps. Stagger the addition of the probe to plates if necessary to ensure consistent timing for all wells. |
| Plate Edge Effects | Avoid using the outer wells of microplates for critical measurements, as they are more prone to evaporation and temperature fluctuations. Fill them with a buffer instead. |
Experimental Protocols & Workflow
Workflow for Determining Optimal Probe Concentration
A systematic approach is crucial for identifying the ideal probe concentration. This generally involves a two-step process: first assessing cytotoxicity and then determining the optimal range for signal detection.
Protocol 1: Cell Viability (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to measure cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Your cell line and bile acid probe
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Add the bile acid probe at various concentrations (e.g., a serial dilution from 100 µM down to 0.1 µM) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24 or 48 hours).
-
Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with deionized water and allow it to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm on a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits cell growth by 50%).
Protocol 2: Fluorescent Probe Uptake Assay
This protocol outlines a general method for measuring the uptake of a fluorescently labeled bile acid probe.
Materials:
-
Black, clear-bottom 96-well plates
-
Fluorescent bile acid probe
-
Phenol red-free cell culture medium or buffer (e.g., HBSS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to a confluent monolayer.
-
Washing: Gently wash the cells twice with warm, phenol red-free medium/buffer.
-
Treatment: Add the fluorescent bile acid probe diluted in the phenol red-free medium to the wells. Use a range of concentrations determined to be non-toxic from the viability assay.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15, 30, or 60 minutes). This step may require optimization.
-
Washing: Remove the probe-containing medium and wash the cells three times with cold buffer to stop the uptake and remove unbound probe.
-
Measurement: Add fresh buffer to the wells and measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths for your probe. Alternatively, visualize and quantify uptake using a fluorescence microscope.
-
Analysis: Plot the fluorescence intensity against the probe concentration to generate a dose-response curve and determine the EC50 (the concentration that gives half-maximal signal).
By following these guidelines and protocols, researchers can confidently determine the optimal concentration for their bile acid probes, leading to more reliable and reproducible experimental results.
References
- 1. A novel bioluminescence-based method to investigate uptake of bile acids in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the hepatobiliary function using image techniques and labeled cholephilic compounds [explorationpub.com]
- 3. Bile Salt Hydrolase Activity-Based Probes for Monitoring Gut Microbial Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Bile Acid Reporter Gene Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with bile acid reporter gene assays, such as those for Farnesoid X Receptor (FXR) and Takeda G protein-coupled Receptor 5 (TGR5).
Frequently Asked Questions (FAQs)
Q1: What are the key receptors involved in bile acid signaling that are studied using reporter assays?
A1: The primary receptors studied are the nuclear receptor Farnesoid X Receptor (FXR) and the G protein-coupled membrane receptor TGR5 (also known as GPBAR1).[1][2][3][4][5] These receptors are crucial in regulating bile acid metabolism, glucose homeostasis, and inflammatory responses.
Q2: How does a bile acid reporter gene assay work?
A2: These assays involve introducing a plasmid vector into cells. This vector contains a specific DNA sequence (a response element) that the bile acid receptor of interest (like FXR or TGR5) can bind to. This response element is linked to a reporter gene, often luciferase. When a bile acid or a test compound activates the receptor, it binds to the response element and drives the expression of the reporter gene. The resulting signal (e.g., light from a luciferase reaction) is measured and is proportional to the receptor's activity.
Q3: What is the purpose of a dual-luciferase reporter assay?
A3: A dual-luciferase system is highly recommended as it uses a second, independent reporter (like Renilla luciferase) as an internal control. This helps to normalize the results of the experimental reporter (e.g., firefly luciferase), accounting for variations in transfection efficiency and cell viability between wells. This normalization increases the accuracy and reproducibility of the data.
Q4: Can serum in the culture medium interfere with the assay?
A4: Yes, the type and concentration of serum, such as Fetal Bovine Serum (FBS), can affect luciferase assays. It's advisable to test different batches of serum or perform the assay under serum-free conditions if interference is suspected.
Troubleshooting Guide
Low or No Signal
This is a common issue that can arise from various factors related to experimental design and execution.
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize transfection parameters such as DNA concentration, transfection reagent-to-DNA ratio, and cell confluency. Use high-quality, endotoxin-free plasmid DNA. A positive control vector can help assess transfection efficiency. |
| Poor Cell Health or Incorrect Cell Density | Ensure cells are healthy, have a low passage number, and are plated at an optimal density (typically 70-90% confluency for adherent cells). Perform a cell titration to determine the optimal seeding density. |
| Inactive or Degraded Reagents | Use fresh luciferase assay reagents. Avoid repeated freeze-thaw cycles of reagents, as this can reduce their activity. Store reagents as recommended by the manufacturer. |
| Weak Promoter Activity | If possible, consider using a stronger promoter to drive the expression of the reporter gene. |
| Incorrect Luminometer Settings | Ensure the luminometer is set to the correct reading mode (luminescence) and an appropriate integration time. |
High Background Signal
High background can obscure the specific signal from your reporter, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Reagent or Sample Contamination | Prepare fresh reagents and use new pipette tips for each well to avoid cross-contamination. |
| Choice of Assay Plate | Use solid white, opaque plates for luminescence measurements to maximize signal and minimize well-to-well crosstalk. Black plates can also be used to achieve a good signal-to-noise ratio. |
| High Luciferase Expression | If the signal is saturating the detector, you may need to reduce the amount of reporter plasmid used in the transfection. You can also try diluting the cell lysate before reading. |
| Cell Stress | Factors such as high cell density or harsh handling can induce a stress response, leading to non-specific reporter activation. Ensure optimal cell culture conditions. |
High Variability Between Replicates
Inconsistent results between replicate wells can undermine the reliability of your data.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated multichannel pipettes and prepare a master mix for your reagents to ensure consistent dispensing. |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to achieve an even distribution of cells. |
| Edge Effects | Evaporation from the outer wells of a plate can lead to variability. To mitigate this, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Variable Transfection Efficiency | Optimize the transfection protocol to ensure consistent delivery of plasmid DNA. Using a dual-luciferase system for normalization is crucial. |
Experimental Protocols
General Protocol for a Dual-Luciferase Reporter Assay
This protocol provides a general framework. Specific details may need to be optimized for your cell line and experimental setup.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare the transfection mix by diluting the reporter plasmid (e.g., FXR-responsive element-firefly luciferase) and the control plasmid (e.g., Renilla luciferase) in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh medium containing your test compounds (e.g., bile acids or synthetic ligands).
-
Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known receptor agonist).
-
Incubate for the desired treatment period (typically 16-24 hours).
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for a short period to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to the lysate and measure the luminescence.
-
Add a quench/stop reagent that also contains the substrate for the Renilla luciferase and measure the second luminescence signal.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence for each well to normalize the data.
-
Compare the normalized signals of treated wells to the vehicle control to determine the effect of your compounds.
-
Optimization of Transfection Conditions
Optimizing transfection is a critical step for a successful reporter assay. The following parameters should be systematically evaluated:
| Parameter | Recommended Range for Optimization |
| Cell Confluency | 70-90% for adherent cells |
| DNA Amount (96-well plate) | 50-200 ng per well |
| Transfection Reagent to DNA Ratio | 1:1 to 4:1 (v/w or µL:µg) |
| Post-Transfection Incubation Time | 24-48 hours |
Visualizations
Bile Acid Signaling Pathways
Bile acids primarily signal through the FXR and TGR5 receptors, initiating cascades that regulate various metabolic processes.
References
- 1. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
protocol modifications for using bile acid probes in different cell lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals using bile acid probes in different cell lines.
Frequently Asked Questions (FAQs)
Q1: Which cell line is most appropriate for my bile acid uptake studies?
A1: The choice of cell line is critical and depends on the specific research question, particularly the bile acid transporters of interest. Different cell lines endogenously express different transporters. For example:
-
HepG2 (human hepatoblastoma): These cells are a common model for liver studies. They express organic anion transporting polypeptides (OATPs) but lack the sodium-dependent taurocholate cotransporting polypeptide (NTCP).
-
Huh-7 (human hepatoma): When cultured under specific conditions, Huh-7 cells can express functional NTCP and the bile salt export pump (BSEP), making them a suitable model for studying the complete hepatic uptake and efflux process. However, under standard culture conditions, NTCP expression can be low or absent.
-
Caco-2 (human colorectal adenocarcinoma): These cells are a well-established model for the intestinal barrier and express the apical sodium-dependent bile acid transporter (ASBT), crucial for intestinal bile acid reabsorption.
-
HEK293 (human embryonic kidney): These cells have low endogenous expression of most bile acid transporters, making them an excellent host for transiently or stably overexpressing a specific transporter of interest to study its function in isolation.
Q2: What is a typical starting concentration for a fluorescent bile acid probe?
A2: A typical starting concentration for fluorescent bile acid analogs is in the low micromolar range, generally between 1-5 µM. However, the optimal concentration should be determined empirically for each cell line and experimental setup by performing a concentration-response curve.
Q3: How long should I incubate the cells with the bile acid probe?
A3: Incubation time is a critical parameter that requires optimization. For live-cell imaging of uptake dynamics, time-lapse imaging should begin immediately after adding the probe. For endpoint assays, incubation times can range from a few minutes to several hours, depending on the specific research question and the transport rate in the chosen cell line. It is recommended to perform a time-course experiment to determine the optimal incubation period.
Q4: Can bile acid probes be toxic to my cells?
A4: Yes, bile acids, particularly hydrophobic ones like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), can be cytotoxic in a dose-dependent manner. The cytotoxicity varies between different bile acids and cell lines. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range of the bile acid probe for your specific cell line and experimental duration.
Troubleshooting Guides
Problem: Low or no fluorescent signal.
| Possible Cause | Solution |
| Low expression of target transporter | Confirm the expression of the relevant bile acid transporter in your chosen cell line at the protein level. Refer to the literature or perform western blotting or qPCR. For cell lines with low endogenous expression, consider using a cell line with higher expression or a transient transfection system. |
| Sub-optimal probe concentration | Perform a concentration-response experiment to determine the optimal probe concentration. Start with a range of 1-10 µM and adjust as necessary. |
| Incorrect incubation time | Optimize the incubation time by performing a time-course experiment. Uptake may be very rapid or slow depending on the transporter and cell line. |
| Photobleaching | If performing live-cell imaging, minimize exposure time and laser power. Use an anti-fade mounting medium for fixed-cell imaging. |
| Incorrect filter sets | Ensure that the excitation and emission filters on the microscope are appropriate for the specific fluorophore on your bile acid probe. |
Problem: High background fluorescence.
| Possible Cause | Solution |
| Probe binding to plasticware or extracellular matrix | Pre-coat plates with a blocking agent like bovine serum albumin (BSA) or use low-binding plates. Ensure thorough washing steps to remove unbound probe. |
| Autofluorescence of cells or medium | Image cells before adding the probe to assess baseline autofluorescence. Use a phenol red-free medium during imaging, as phenol red is fluorescent. |
| Probe concentration too high | Reduce the probe concentration. High concentrations can lead to non-specific binding and increased background. |
Problem: Inconsistent results between experiments.
| Possible Cause | Solution |
| Variation in cell density | Ensure consistent cell seeding density and confluency at the time of the experiment, as transporter expression can be density-dependent. |
| Cells are unhealthy or passages are too high | Use cells at a low passage number and ensure they are healthy and viable before starting the experiment. Do not allow cells to become over-confluent. |
| Inconsistent incubation conditions | Maintain consistent temperature, CO2 levels, and humidity during incubation. |
Quantitative Data Summary
Table 1: Bile Acid Transporter Expression in Common Cell Lines
| Transporter | HepG2 | Huh-7 | Caco-2 | HEK293 | | :--- | :---
Validation & Comparative
Decoding Specificity: A Comparative Analysis of Bile Acid Probes for FXR and TGR5
For researchers navigating the complex landscape of bile acid signaling, the choice of chemical probes for the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) is critical. This guide provides an objective comparison of the specificity of commonly used bile acid probes, supported by quantitative data and detailed experimental methodologies, to aid in the selection of the most appropriate tools for research and drug development.
Bile acids, once viewed solely as detergents for lipid absorption, are now recognized as key signaling molecules that regulate a multitude of physiological processes, including metabolism, inflammation, and cell proliferation.[1] Their effects are primarily mediated through two key receptors: the nuclear receptor FXR and the cell surface G-protein-coupled receptor TGR5.[1] Given the distinct and sometimes opposing roles of these receptors, the availability of specific chemical probes is paramount for dissecting their individual contributions to cellular and systemic functions.
Quantitative Comparison of Bile Acid Probe Specificity
The following table summarizes the potency (EC50 values) of various natural and synthetic bile acid derivatives for human FXR and TGR5. A lower EC50 value indicates higher potency. The ratio of EC50 values (TGR5/FXR) can be used as an indicator of selectivity, with a higher ratio suggesting greater selectivity for FXR and a lower ratio indicating higher selectivity for TGR5.
| Compound | Type | FXR EC50 (nM) | TGR5 EC50 (nM) | Selectivity (TGR5 EC50 / FXR EC50) | Key Characteristics |
| Endogenous Bile Acids | |||||
| Chenodeoxycholic Acid (CDCA) | Natural Agonist | ~10,000[2] | 4,400[3] | ~0.44 | Primary bile acid, considered the most potent endogenous FXR agonist.[2] |
| Lithocholic Acid (LCA) | Natural Agonist | >10,000 | 530 | <0.05 | Secondary bile acid, the most potent endogenous TGR5 agonist. |
| Selective Agonists | |||||
| Obeticholic Acid (OCA, INT-747) | FXR Agonist | 99 | 500 - 8,000 | 5 - 80 | A semi-synthetic derivative of CDCA with significantly higher potency for FXR. |
| GW4064 | FXR Agonist | 65 | >10,000 | >150 | A potent and highly selective non-steroidal FXR agonist. |
| INT-777 | TGR5 Agonist | >10,000 | 820 | <0.08 | A semi-synthetic and selective TGR5 agonist. |
| Dual Agonists | |||||
| INT-767 | Dual Agonist | 30 | 630 | 21 | A potent dual agonist for both FXR and TGR5. |
Signaling Pathways of FXR and TGR5
To understand the functional consequences of activating these receptors, it is essential to visualize their distinct signaling pathways.
Key Experimental Methodologies
The determination of probe specificity and potency relies on a variety of in vitro and in vivo experimental approaches. Below are detailed descriptions of the key methodologies used to generate the data presented in this guide.
In Vitro Assays for Receptor Activation
1. FXR Reporter Gene Assay:
-
Principle: This cell-based assay measures the ability of a compound to activate FXR and induce the transcription of a reporter gene.
-
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepG2) is transiently or stably transfected with two plasmids: one expressing the human FXR and its heterodimeric partner retinoid X receptor (RXR), and another containing a luciferase reporter gene under the control of an FXR-responsive promoter (e.g., containing bile acid response elements (BAREs) from the SHP or BSEP gene promoter).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (bile acid probe).
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of FXR activation. Dose-response curves are generated to calculate the EC50 value.
-
2. TGR5 cAMP Assay:
-
Principle: TGR5 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). This assay quantifies the level of cAMP produced in response to a test compound.
-
Methodology:
-
Cell Culture: A cell line endogenously expressing TGR5 (e.g., NCI-H716) or a cell line engineered to overexpress human TGR5 (e.g., HEK293) is used.
-
Compound Treatment: Cells are treated with different concentrations of the test compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a cryptate.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format to quantify cAMP.
-
Luminescence-based reporter assays: Cells are co-transfected with a cAMP response element (CRE) driving the expression of a luciferase reporter gene.
-
-
Data Analysis: A dose-dependent increase in cAMP levels indicates TGR5 agonism, and the EC50 value is determined from the dose-response curve.
-
In Vitro Assays for Receptor Binding
1. Competitive Binding Assays:
-
Principle: These assays measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.
-
Methodology:
-
Receptor Preparation: Cell membranes or purified recombinant ligand-binding domains (LBDs) of FXR or TGR5 are prepared.
-
Competition Reaction: The receptor preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-labeled bile acid) and varying concentrations of the unlabeled test compound.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration). The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: This bead-based assay measures the interaction between the FXR LBD and a coactivator peptide in the presence of a test compound.
-
Methodology:
-
Assay Components: The assay utilizes two types of beads: Donor beads coated with an antibody that binds to a tagged FXR-LBD and Acceptor beads coated with a molecule that binds to a tagged coactivator peptide (e.g., SRC-1).
-
Ligand-Induced Interaction: In the presence of an FXR agonist, the FXR-LBD undergoes a conformational change that promotes its interaction with the coactivator peptide, bringing the Donor and Acceptor beads into close proximity.
-
Signal Generation: When the Donor beads are excited with a laser, they release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal.
-
Data Analysis: The intensity of the light signal is proportional to the extent of the FXR-coactivator interaction, and EC50 values for agonists can be determined.
-
Conclusion
The selection of a bile acid probe should be guided by the specific research question. For studies aiming to elucidate the distinct roles of FXR, highly selective agonists like Obeticholic Acid or GW4064 are recommended. Conversely, to investigate TGR5-mediated pathways, INT-777 is a suitable choice. For exploring the combined effects of activating both receptors, the dual agonist INT-767 provides a valuable tool. A thorough understanding of the specificity and potency of these compounds, as determined by the rigorous experimental methods described, is crucial for the accurate interpretation of experimental results and the advancement of therapeutic strategies targeting bile acid signaling.
References
- 1. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 2. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Bile Acid Probe 1
Essential guidance for the safe handling and disposal of Bile Acid Probe 1, ensuring the protection of laboratory personnel and the integrity of research outcomes.
For researchers, scientists, and drug development professionals working with this compound, a specialized chemical tool for investigating bile acid signaling, adherence to stringent safety protocols is paramount. While bile acids themselves are not classified as hazardous substances, the novel modifications in this compound necessitate a cautious approach to handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Understanding this compound
This compound is a chemically modified derivative of cholic acid, a primary bile acid. It is engineered for chemoproteomic research to identify and characterize proteins that interact with bile acids. This is achieved by incorporating a photoreactive group and a bioorthogonal "clickable" handle, such as an alkyne group. This design allows the probe to bind to and, upon UV irradiation, covalently crosslink with nearby proteins, which can then be isolated and identified. The fundamental structure is based on the sterol backbone of bile acids.
Personal Protective Equipment (PPE): Your First Line of Defense
Given that this compound is a novel compound with potentially uncharacterized hazards, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects eyes from accidental splashes of the probe solution or dust particles if handled in solid form. |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. | Prevents skin contact. While bile acids are not typically skin irritants, the modified nature of the probe warrants caution. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from spills. |
| Respiratory | Generally not required when handling small quantities in a well-ventilated area. If creating aerosols or handling larger quantities, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling the compound, especially if it is in a powdered form or if aerosols are generated during handling. Always work in a well-ventilated chemical fume hood when possible. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow diagram illustrates the key steps for safe handling, from preparation to post-experiment cleanup.
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocol: A General Overview
While specific experimental protocols will vary, a general procedure for using this compound in a cell-based assay is outlined below.
-
Cell Culture: Plate and grow cells to the desired confluency.
-
Probe Incubation: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
UV Crosslinking: Expose the cells to UV light to activate the photoreactive group on the probe, inducing covalent crosslinking to interacting proteins.
-
Cell Lysis: Harvest and lyse the cells to release the protein contents.
-
Click Chemistry: Perform a click chemistry reaction to attach a
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



